Product packaging for Crebinostat(Cat. No.:)

Crebinostat

Cat. No.: B1669605
M. Wt: 353.4 g/mol
InChI Key: AEIVDBATQVVQFS-RCCKNPSSSA-N
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Description

N'-hydroxy-N-[(4-phenylphenyl)methylideneamino]heptanediamide is a member of biphenyls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O3 B1669605 Crebinostat

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]heptanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(9-5-2-6-10-20(25)23-26)22-21-15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,26H,2,5-6,9-10H2,(H,22,24)(H,23,25)/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIVDBATQVVQFS-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crebinostat's Mechanism of Action in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor that has demonstrated significant potential as a cognitive enhancer. Its mechanism of action in neurons is centered on the modulation of chromatin structure and gene expression, leading to enhanced synaptic plasticity and memory formation. This technical guide provides an in-depth overview of this compound's molecular interactions, its impact on neuronal signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Mechanism: Histone Deacetylase Inhibition

This compound exerts its primary effect by inhibiting the activity of specific histone deacetylases, enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This inhibition leads to a state of histone hyperacetylation, which relaxes chromatin structure and facilitates the access of transcription factors to DNA, thereby promoting the expression of genes involved in neuronal function.

Selectivity Profile

This compound exhibits a distinct selectivity profile, potently inhibiting Class I and IIb HDACs.[1][2] It shows strong inhibition of HDACs 1, 2, and 3, which are key regulators of neuronal gene expression, and HDAC6, which is involved in various cellular processes including microtubule dynamics.[1][2] Notably, it has weaker activity against HDAC8 and does not significantly inhibit Class IIa HDACs (4, 5, 7, and 9).[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays.

HDAC IsoformIC50 (nM)
HDAC10.7[3][4]
HDAC21.0[3][4]
HDAC32.0[3][4]
HDAC69.3[3]
Table 1: In vitro inhibitory concentrations (IC50) of this compound against recombinant human HDAC enzymes.
Induction of Histone Acetylation in Neurons

Treatment of primary neurons with this compound leads to a dose-dependent increase in the acetylation of histone H3 and H4 at specific lysine residues, such as H3K9 and H4K12, which are marks associated with active gene transcription and have been implicated in cognition.[4][5] this compound is significantly more potent at inducing histone acetylation in neurons compared to the pan-HDAC inhibitor SAHA (Vorinostat).[5]

Histone MarkThis compound EC50 (µM)SAHA EC50 (µM)
AcH3K90.18[3][5]1.0[5]
AcH4K120.29[3][5]1.9[5]
Table 2: Effective concentrations (EC50) for the induction of histone acetylation in cultured primary mouse neurons after 24 hours of treatment.[5]

Modulation of Neuronal Signaling Pathways

The primary downstream effect of this compound-induced histone hyperacetylation is the modulation of key signaling pathways that govern synaptic plasticity and memory. The most well-characterized of these is the CREB (cAMP response element-binding protein) signaling pathway.

The CREB-CBP Signaling Axis

The transcription factor CREB is a critical mediator of long-term memory formation.[5] Its activity is regulated by phosphorylation, which enables the recruitment of the co-activator CREB-binding protein (CBP), a histone acetyltransferase (HAT).[5] The CREB-CBP complex then activates the transcription of target genes. HDACs counteract this process by deacetylating histones, thus repressing gene expression. By inhibiting HDACs, this compound enhances the transcriptional activity of the CREB-CBP complex.[5][6]

CREB_Signaling_Pathway cluster_extracellular Extracellular Neuronal Activity Neuronal Activity Gene Expression Gene Expression Synaptic Plasticity\n& Memory Synaptic Plasticity & Memory Gene Expression->Synaptic Plasticity\n& Memory

Upregulation of Neuroplasticity-Related Genes

This compound treatment leads to the upregulation of several CREB target genes that are crucial for synaptic function and memory.[5][7] These include:

  • Egr1 (Early Growth Response 1): A transcription factor involved in synaptic plasticity and memory consolidation.[1][5]

  • Bdnf (Brain-Derived Neurotrophic Factor): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[3][5]

  • Grn (Granulin): A growth factor with neurotrophic and anti-inflammatory properties.[1][5]

Conversely, this compound has been shown to downregulate the expression of Mapt (microtubule-associated protein tau).[1][5]

Effects on Synaptic Structure and Function

The molecular changes induced by this compound translate into tangible effects on synaptic structure and function, which are thought to underlie its cognitive-enhancing properties.

Increased Synaptic Density

In cultured primary neurons, treatment with this compound results in a significant increase in the density of synapsin-1 punctae along dendrites.[1][5] Synapsin-1 is a presynaptic terminal marker, and its increased density suggests an enhancement in the number of synapses.[5] This effect is consistent with the known role of HDAC2 in negatively regulating synaptic density.[7]

Synaptic_Density_Workflow Primary Neurons Primary Neurons This compound Treatment (1 µM, 24h) This compound Treatment (1 µM, 24h) Primary Neurons->this compound Treatment (1 µM, 24h) Immunofluorescence Staining Immunofluorescence Staining This compound Treatment (1 µM, 24h)->Immunofluorescence Staining Imaging & Quantification Imaging & Quantification Immunofluorescence Staining->Imaging & Quantification Increased Synapsin-1 Punctae Increased Synapsin-1 Punctae Imaging & Quantification->Increased Synapsin-1 Punctae

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro HDAC Inhibition Assay
  • Objective: To determine the IC50 of this compound against specific recombinant HDAC isoforms.

  • Methodology:

    • Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.

    • Serial dilutions of this compound are added to the reaction.

    • The reaction is initiated by the addition of the substrate.

    • After a defined incubation period, a developing solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Neuronal Histone Acetylation Assay
  • Objective: To measure the EC50 of this compound for inducing histone acetylation in primary neurons.

  • Methodology:

    • Primary mouse forebrain neurons are cultured on glass coverslips.

    • Neurons are treated with a range of this compound concentrations for 24 hours.

    • Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

    • Cells are incubated with primary antibodies specific for acetylated histone marks (e.g., anti-AcH3K9, anti-AcH4K12).

    • Cells are then incubated with fluorescently labeled secondary antibodies.

    • Nuclei are counterstained with a DNA dye (e.g., DAPI).

    • Images are acquired using high-content imaging or laser-scanning cytometry.

    • The fluorescence intensity of the acetylated histone signal within the nucleus is quantified.

    • EC50 values are determined from the dose-response curves.[5]

Quantitative RT-PCR for Gene Expression Analysis
  • Objective: To quantify the changes in mRNA levels of target genes in response to this compound treatment.

  • Methodology:

    • Primary neurons are treated with this compound or a vehicle control.

    • Total RNA is isolated from the neurons using a suitable extraction method.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the genes of interest (e.g., Egr1, Bdnf) and a housekeeping gene for normalization (e.g., Gapdh).

    • The relative change in gene expression is calculated using the delta-delta Ct method.[5]

Conclusion

This compound's mechanism of action in neurons is a multifaceted process initiated by the specific inhibition of Class I and IIb HDACs. This leads to histone hyperacetylation and the subsequent activation of the CREB-CBP signaling pathway, resulting in the upregulation of genes critical for synaptic plasticity and memory. These molecular events manifest as an increase in synaptic density, providing a cellular basis for the cognitive-enhancing effects observed in preclinical models. The data presented in this guide underscore the potential of this compound as a therapeutic agent for cognitive disorders and provide a framework for its further investigation and development.

References

Crebinostat: A Technical Guide to a Selective HDAC Inhibitor for Neuroplasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with a distinct selectivity profile that has garnered significant interest for its role as a cognitive enhancer. By modulating chromatin-mediated neuroplasticity, this compound has demonstrated the ability to enhance learning and memory in preclinical models. This technical guide provides an in-depth overview of this compound, consolidating its biochemical and cellular activity, pharmacokinetic properties, and the experimental methodologies used to characterize its function. Detailed data is presented in tabular format, and key pathways and workflows are visualized to support further research and development.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of specific histone deacetylases. HDACs are crucial enzymes that remove acetyl groups from lysine residues on histone tails and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes chromatin structure and facilitates gene expression.

The cognitive-enhancing effects of this compound are primarily linked to its potentiation of the CREB (cAMP response element-binding protein) signaling pathway , which is fundamental for long-term memory formation and synaptic plasticity.[1] Normally, HDACs (particularly HDAC1, HDAC2, and HDAC3) act as repressors of this pathway.[1] this compound's inhibition of these HDACs leads to increased expression of CREB target genes critical for neuronal function, such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[1][2]

The core signaling cascade is as follows:

  • Neuronal stimulation leads to an increase in intracellular cAMP.

  • cAMP activates Protein Kinase A (PKA).

  • PKA phosphorylates CREB at the Serine-133 residue.

  • Phosphorylated CREB recruits the coactivator CREB-binding protein (CBP), a histone acetyltransferase (HAT).

  • The CREB-CBP complex binds to cAMP Response Elements (CREs) in the promoter regions of target genes, activating transcription.

  • HDACs counteract this process by deacetylating histones, leading to transcriptional repression. This compound inhibits this step, thereby enhancing gene expression.

CREB_Pathway cluster_membrane Cellular Input cluster_cytoplasm Cytoplasm Neuronal\nStimulation Neuronal Stimulation Adenylate\nCyclase Adenylate Cyclase Neuronal\nStimulation->Adenylate\nCyclase activates cAMP cAMP Adenylate\nCyclase->cAMP produces PKA PKA cAMP->PKA activates PKA_n PKA_n PKA->PKA_n translocates

Quantitative Data and Selectivity Profile

This compound is a potent inhibitor of Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes. It displays significantly weaker activity against HDAC8 and is inactive against Class IIa HDACs (4, 5, 7, 9).[1][2] This selectivity profile is crucial for its specific effects on neuroplasticity.

Table 1: In Vitro HDAC Enzymatic Inhibition
TargetThis compound IC₅₀ (nM)Reference
HDAC10.7[3][4]
HDAC21.0[3][4]
HDAC32.0[3][4]
HDAC4>2000[5]
HDAC5>2000[5]
HDAC69.3[3][4]
HDAC7>2000[5]
HDAC815.3[5]
HDAC9>2000[5]
Table 2: Cellular Activity in Primary Mouse Neurons
AssayParameterThis compound EC₅₀ (µM)SAHA EC₅₀ (µM)Reference
Histone H4K12 AcetylationEC₅₀0.291.9[1]
Histone H3K9 AcetylationEC₅₀0.181.0[1]

Data demonstrates this compound is approximately 6-fold more potent than the pan-HDAC inhibitor SAHA at inducing histone acetylation in neurons.[1]

Table 3: In Vivo Pharmacokinetics in Mice
ParameterValueConditionsReference
Dose25 mg/kgSingle Intraperitoneal (IP) Injection[1]
Cₘₐₓ (Brain)60 nM30 minutes post-injection[1]
T₁/₂ (Brain)0.72 hours-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and specific details reported in the primary literature.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HDAC isoforms.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_development Development & Detection Recombinant\nHDAC Enzyme Recombinant HDAC Enzyme Fluorogenic\nSubstrate Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) This compound\n(Test Inhibitor) This compound (Test Inhibitor) Incubate 1. Mix Enzyme, Substrate, and Inhibitor in Assay Buffer Deacetylation 2. HDAC removes acetyl group from substrate Incubate->Deacetylation Add Developer 3. Add Developer Solution (e.g., Trypsin) Deacetylation->Add Developer Cleavage 4. Developer cleaves deacetylated substrate, releasing fluorophore Add Developer->Cleavage Measure Fluorescence 5. Read Fluorescence (Ex/Em ≈ 360/460 nm) Cleavage->Measure Fluorescence

Methodology:

  • Reagents: Recombinant human HDAC enzymes, fluorometric substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing trypsin), and a reference inhibitor (e.g., Trichostatin A).

  • Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well microplate, add the HDAC enzyme, assay buffer, and the diluted this compound or control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[6] e. Stop the enzymatic reaction and initiate fluorophore release by adding the developer solution. f. Incubate for an additional 15-30 minutes at 37°C.[6] g. Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).[7]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Neuronal Histone Acetylation Assay (Immunofluorescence)

This high-throughput assay quantifies changes in histone acetylation levels within primary neurons.

Methodology:

  • Cell Culture: Plate primary mouse forebrain neurons in 96-well imaging plates coated with poly-D-lysine. Culture for several days in vitro (DIV) to allow for maturation.

  • Treatment: Treat neurons with various concentrations of this compound, SAHA (positive control), or DMSO (vehicle) for 24 hours.[1]

  • Fixation & Permeabilization: a. Aspirate media and gently wash with PBS. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash wells three times with PBS. d. Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes.[8]

  • Immunostaining: a. Block with a solution containing 10% normal goat serum in PBS for 1 hour.[8] b. Incubate with primary antibodies against specific acetylation marks (e.g., anti-acetyl-Histone H3 Lys9, anti-acetyl-Histone H4 Lys12) overnight at 4°C. c. Wash three times with PBS. d. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark. e. Wash three times with PBS.

  • Imaging and Analysis: a. Acquire images using a high-content imaging system or a laser-scanning cytometer.[1] b. Identify nuclei using the DAPI signal. c. Quantify the mean fluorescence intensity of the histone acetylation signal within each nucleus. d. Normalize the intensity to the vehicle control and plot dose-response curves to calculate EC₅₀ values.

Contextual Fear Conditioning in Mice

This behavioral paradigm assesses hippocampus-dependent learning and memory.

Methodology:

  • Animals and Drug Administration: a. Use adult male C57BL/6J mice.[4] b. Administer this compound (25 mg/kg, IP) or vehicle (e.g., 5% DMSO, 30% Cremophor, 65% saline) once daily for 10 consecutive days prior to training.[1]

  • Training (Day 11): a. Place a mouse in the conditioning chamber (Context A). b. Allow for a period of exploration (e.g., 120 seconds). c. Deliver a series of mild foot shocks (e.g., 2-3 shocks, 0.3-0.7 mA, 2 seconds duration) separated by an inter-shock interval. d. Administer one final dose of this compound or vehicle one hour after training.[1]

  • Testing (Day 12): a. Place the mouse back into the same conditioning chamber (Context A) for a 3-5 minute session with no shocks delivered.[2] b. Record the session using a video camera.

  • Data Analysis: a. An automated video analysis system or a trained observer scores the amount of time the mouse spends "freezing" (defined as the complete absence of movement except for respiration).[4] b. Express data as the percentage of time spent freezing. c. Compare the freezing behavior between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., unpaired t-test).

Key Experimental Findings

In Vitro Effects
  • Enhanced Histone Acetylation: this compound robustly increases the acetylation of histone H3 (at lysine 9) and H4 (at lysine 12) in primary mouse neurons in a dose-dependent manner.[1]

  • Target Gene Regulation: Treatment of neurons with this compound upregulates the expression of CREB target genes involved in neuroplasticity, including Egr1 and Bdnf.[1][3] It also downregulates genes associated with cognitive decline, such as Mapt (tau).[1][2]

  • Increased Synaptic Density: this compound treatment leads to a significant increase in the density of synapsin-1 punctae along the dendrites of cultured neurons, suggesting it promotes the formation or maintenance of synapses.[1][2]

In Vivo Effects
  • Brain Penetrance: Following systemic administration, this compound crosses the blood-brain barrier and achieves functionally relevant concentrations in the brain.[1]

  • Memory Enhancement: Chronic administration of this compound significantly enhances long-term memory in mice, as demonstrated by increased freezing behavior in the contextual fear conditioning paradigm.[1][9] This indicates an improvement in the ability to learn and remember the association between the context and the aversive stimulus.

Conclusion

This compound is a well-characterized HDAC inhibitor with a selective profile that makes it a valuable tool for studying the epigenetic regulation of neuronal function. Its ability to potently enhance the CREB signaling pathway, increase histone acetylation, and promote synaptic plasticity translates to tangible cognitive enhancement in animal models. The data and protocols summarized in this guide provide a comprehensive foundation for scientists and researchers aiming to further investigate the therapeutic potential of this compound and related molecules for cognitive and neurodegenerative disorders.

References

The Discovery and Chemical Synthesis of Crebinostat: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebinostat, a potent inhibitor of histone deacetylases (HDACs), has emerged as a significant small molecule in the field of neuroscience and drug discovery. Its discovery stemmed from a targeted effort to identify enhancers of CREB (cAMP response element-binding protein)-regulated transcription, a key pathway in long-term memory formation. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis, and the key experimental protocols used to characterize its biological activity. Quantitative data are summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery of this compound

This compound was identified through a high-throughput screening of a library of approximately 1,200 small molecules designed to inhibit HDACs.[1] The primary assay utilized a PC12 cell line stably transfected with a reporter gene driven by six tandem cyclic-AMP response elements (CREs).[1] The goal was to find compounds that could robustly activate CREB-mediated transcription.[1][2]

The screening process identified this compound as a potent activator of this pathway.[1] Further characterization revealed that its mechanism of action involves the inhibition of histone deacetylases, leading to an increase in histone acetylation and subsequent enhancement of gene transcription.[1][2]

Experimental Workflow: High-Throughput Screening

The discovery of this compound was the result of a systematic screening process designed to identify enhancers of CREB-dependent transcription. The general workflow is outlined below.

G cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Identification & Confirmation cluster_3 Lead Characterization lib Small Molecule Library (~1,200 HDACi analogs) assay CREB Reporter Gene Assay (PC12 Cells) lib->assay readout Luminescence Measurement assay->readout hit_id Identification of 'Hits' with Strong Activity readout->hit_id dose_response Dose-Response Confirmation hit_id->dose_response This compound Identification of this compound dose_response->this compound characterization Further Biological Characterization This compound->characterization

Figure 1: High-throughput screening workflow for the discovery of this compound.

Chemical Synthesis of this compound

A scalable, kilogram-synthesis of this compound has been developed, making this compound accessible for extensive research.[3][4] The synthesis is a four-step process starting from pimelic acid.[3]

The key steps in the synthesis are:

  • Methyl Esterification: Pimelic acid is converted to dimethyl pimelate.[3]

  • First Ammoniation: Dimethyl pimelate is treated with hydrazine to yield methyl 7-hydrazinyl-7-oxoheptanoate.[3]

  • Second Ammoniation: The product from the previous step is reacted with hydroxylamine to form the key intermediate, 7-hydrazinyl-N-hydroxy-7-oxoheptanamide.[3]

  • Coupling Reaction: The intermediate is then coupled with 4-biphenylcarboxaldehyde in ethanol to produce this compound.[3]

The final product is a mixture of E/Z-isomers with a high purity of over 99.5% as determined by HPLC.[3]

Synthetic Scheme

G cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2 & 3: Ammoniation cluster_3 Step 4: Coupling pimelic_acid Pimelic Acid dimethyl_pimelate Dimethyl Pimelate pimelic_acid->dimethyl_pimelate Methyl Esterification intermediate 7-hydrazinyl-N-hydroxy- 7-oxoheptanamide dimethyl_pimelate->intermediate Successive Ammoniation This compound This compound intermediate->this compound Coupling reagent1 Methanol reagent2 Hydrazine, Hydroxylamine reagent3 4-biphenyl- carboxaldehyde

Figure 2: Overview of the chemical synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent, cell-active HDAC inhibitor.[1] Its primary mechanism of action is the inhibition of Class I HDACs (1, 2, and 3) and Class IIb HDAC6.[1][2] This inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression.[1][5]

Signaling Pathway

This compound enhances CREB-mediated transcription by inhibiting HDACs. The simplified signaling pathway is depicted below.

G cluster_0 Upstream Signaling cluster_1 CREB Activation cluster_2 Chromatin Remodeling cluster_3 Gene Transcription stimulus Neuronal Stimulus pka PKA stimulus->pka creb CREB pka->creb Phosphorylation pcreb pCREB creb->pcreb cbp CBP/p300 (HAT) pcreb->cbp Recruitment histones Histones cbp->histones Acetylation acetylated_histones Acetylated Histones histones->acetylated_histones transcription Gene Transcription acetylated_histones->transcription hdac HDACs hdac->histones Deacetylation memory Memory Formation transcription->memory This compound This compound This compound->hdac Inhibition

Figure 3: Simplified signaling pathway of this compound's effect on CREB-mediated transcription.
Quantitative Data

This compound exhibits potent inhibition of specific HDAC isoforms and induces histone acetylation at low micromolar concentrations.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformIC₅₀ (nM)
HDAC10.7
HDAC21.0
HDAC32.0
HDAC69.3
Data sourced from MedchemExpress and TargetMol.[6][7]

Table 2: Cellular Activity of this compound in Mouse Primary Neurons

Acetylation MarkEC₅₀ (µM)
AcH4K120.29
AcH3K90.18
Data sourced from a study by Fass et al.[1]

Experimental Protocols

In Vitro HDAC Enzymatic Assays

These assays are performed to determine the inhibitory activity of compounds against recombinant HDAC enzymes.

  • Assay Format: 384-well plates.

  • Enzymes: Recombinant HDACs 1-9.

  • Substrate: Acetylated tripeptide substrates coupled to 7-amino-4-methylcoumarin (AMC).

  • Procedure:

    • Incubate recombinant HDAC enzymes with varying concentrations of the test compound (e.g., this compound).

    • Add the fluorogenic substrate.

    • After a set incubation period, add a developer (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent AMC.

    • Measure fluorescence on a plate reader.

    • Calculate IC₅₀ values from dose-response curves.

Neuronal Histone Acetylation Immunofluorescence Assay

This high-throughput assay quantifies changes in histone acetylation in cultured neurons.[1]

  • Cell Type: Mouse primary cultured forebrain neurons.

  • Assay Format: 96-well plates.

  • Procedure:

    • Plate neurons in 96-well plates.

    • Treat cells with this compound or a vehicle control (e.g., DMSO) for 24 hours.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against specific acetylated histone marks (e.g., AcH4K12, AcH3K9).

    • Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

    • Acquire images and quantify fluorescence intensity in the nucleus using a high-content imaging system or laser scanning cytometer.

    • Calculate EC₅₀ values from dose-response curves.

CREB Reporter Gene Assay

This cell-based assay is used to identify and characterize compounds that modulate CREB-mediated transcription.[1]

  • Cell Line: PC12 cells stably expressing a CRE-driven reporter gene (e.g., β-galactosidase or luciferase).

  • Procedure:

    • Plate the reporter cell line in multi-well plates.

    • Treat cells with the test compound in the presence of an adenylate cyclase activator like forskolin to stimulate the cAMP pathway.

    • After an appropriate incubation period (e.g., 6 hours), lyse the cells.

    • Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, or a colorimetric/chemiluminescent substrate for β-galactosidase).

    • Analyze the data to determine the effect of the compound on CREB-mediated transcription.

Conclusion

This compound is a valuable chemical probe for studying the role of HDACs and chromatin remodeling in neuronal plasticity and memory. Its discovery through a targeted screening approach and the development of a scalable synthesis have facilitated its use in a wide range of preclinical studies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development. The continued investigation of this compound and its analogs holds promise for the development of novel therapeutics for cognitive disorders.

References

Crebinostat's Role in Modulating Chromatin Neuroplasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term memory formation is fundamentally linked to de novo gene expression, a process governed by the dynamic state of chromatin. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for cognitive disorders by virtue of their ability to modulate chromatin structure and enhance neuroplasticity. This technical guide provides an in-depth examination of Crebinostat, a potent HDAC inhibitor, and its role in modulating chromatin-mediated neuroplasticity. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used to elucidate its effects, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neuroscience and therapeutic development for cognitive disorders.

Introduction: Chromatin, HDACs, and Neuroplasticity

The acetylation of histone proteins is a critical epigenetic modification that regulates gene transcription. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, leading to a more open chromatin structure that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. An imbalance in the activity of HATs and HDACs has been implicated in a variety of neurological and psychiatric disorders.[1][2]

HDAC inhibitors, by preventing the removal of acetyl groups, can shift the balance towards a more transcriptionally active chromatin state. This has been shown to enhance synaptic plasticity and memory formation, making HDACs attractive therapeutic targets for cognitive enhancement.[1][3] this compound is a novel and potent inhibitor of Class I and IIb HDACs that has demonstrated significant efficacy in preclinical models of cognitive function.[4][5]

This compound: Mechanism of Action

This compound exerts its effects primarily through the inhibition of specific HDAC isoforms, leading to an increase in histone acetylation and the subsequent activation of gene expression programs crucial for neuroplasticity.

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb HDAC (HDAC6).[5][6] Its inhibitory activity is significantly weaker against HDAC8 and negligible against Class IIa HDACs (HDAC4, 5, 7, and 9).[4][5] This selectivity profile is critical as different HDAC isoforms can have distinct, and sometimes opposing, roles in neuronal function.

Signaling Pathway

This compound's mechanism of action converges on the CREB (cAMP response element-binding protein) signaling pathway, a critical regulator of long-term memory formation. By inhibiting HDACs, this compound enhances the acetylation of histones at the promoters of CREB target genes, facilitating their transcription.[3][4] This leads to the upregulation of genes involved in synaptic plasticity and neuronal function, such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[4][5]

Crebinostat_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylates Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin CREB_CBP CREB:CBP Complex Chromatin->CREB_CBP Allows binding to DNA CRE CRE (cAMP Response Element) CREB_CBP->CRE Binds to Gene_Expression Increased Expression of Neuroplasticity Genes (Egr1, Bdnf, etc.) CRE->Gene_Expression Activates Transcription Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory Gene_Expression->Synaptic_Plasticity

This compound's core signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro HDAC Inhibition
HDAC IsoformIC50 (nM)
HDAC10.7[6]
HDAC21.0[6]
HDAC32.0[6]
HDAC69.3[6]
HDAC8Weaker Inhibition[4][5]
HDAC4, 5, 7, 9No Significant Inhibition[4][5]
Table 2: Cellular Activity in Primary Mouse Neurons
ParameterThis compoundSAHA (Comparator)
AcH4K12 Induction (EC50) 0.29 µM[4]1.9 µM[4]
AcH3K9 Induction (EC50) 0.18 µM[4]1.0 µM[4]
Treatment Concentration for Effect 1 µM for 24h[6]-
Table 3: In Vivo Pharmacokinetics in Mice (25 mg/kg IP)
ParameterValue
Maximum Brain Concentration (Cmax) 60 nM[4]
Time to Cmax 30 minutes[4]
Brain Half-life (T1/2) 0.72 hours[4]
Brain-to-Plasma Cmax Ratio 0.02[4]
Table 4: Effects on Gene Expression and Synaptic Density
Gene/ProteinEffect of this compound
Egr1Enhanced Expression[4][5]
BdnfUpregulated[4][5]
Grn (granulin)Upregulated[4][5]
Mapt (tau)Downregulated[4][5]
Synapsin-I Punctae Density Nearly 2-fold Increase[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Primary Neuronal Culture
  • Source: Forebrains of E18 CD-1 mouse embryos.

  • Procedure:

    • Dissect cortices and remove meninges in ice-cold Hank's Balanced Salt Solution (HBSS) supplemented with 20% Fetal Bovine Serum (FBS).

    • Mince tissue and digest with trypsin and DNase I for 10 minutes at 37°C.

    • Wash digested tissue with HBSS + 20% FBS, followed by washes with HBSS alone.

    • Dissociate cells by trituration in a buffer containing MgSO4 and DNase I.

    • Pellet cells by centrifugation and resuspend in culture medium (Minimum Essential Medium with glucose, transferrin, FBS, L-glutamine, B-27 supplement, penicillin, and streptomycin).

    • Filter the cell suspension through a 40µM filter.

    • Plate cells at a density of 175,000 live cells/well in 12-well plates pre-coated with poly-D-lysine.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere, supplementing with fresh media every two days.

Western Blotting for Histone Acetylation
  • Sample Preparation:

    • Isolate histone proteins from brain tissue or cultured neurons using an acid extraction method.

    • Lyse cells in a buffer containing Triton X-100.

    • Centrifuge to pellet nuclei, then resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C.

    • Centrifuge and collect the supernatant containing the acid-soluble histones.

  • Electrophoresis and Transfer:

    • Quantify protein concentration and prepare samples in LDS sample buffer with DTT.

    • Separate proteins on a high-percentage (e.g., 15%) Bis-Tris gel.

    • Transfer proteins to a nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against specific acetylated histones (e.g., anti-AcH3K9, anti-AcH4K12) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

CREB Reporter Gene Assay
  • Cell Line: PC12 cells stably expressing a 6X-CRE-β-galactosidase or a CRE-luciferase reporter gene.

  • Procedure:

    • Seed cells in a 384-well or 96-well plate.

    • The following day, treat cells with this compound or other compounds at various concentrations, in the presence or absence of an adenylate cyclase activator like forskolin (to stimulate the cAMP pathway).

    • Incubate for a defined period (e.g., 6-24 hours).

    • Lyse the cells and measure the reporter gene activity (β-galactosidase or luciferase) using a suitable substrate and a luminometer or spectrophotometer.

CREB_Reporter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed PC12 cells with CRE-reporter gene Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_this compound Add this compound & Forskolin Incubate1->Add_this compound Incubate2 Incubate for 6-24h Add_this compound->Incubate2 Lyse_Cells Lyse cells Incubate2->Lyse_Cells Measure_Activity Measure Luciferase/ β-gal activity Lyse_Cells->Measure_Activity

Workflow for the CREB reporter gene assay.
Contextual Fear Conditioning

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context.

  • Procedure:

    • Habituation/Training: Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a conditioned stimulus (CS, e.g., a tone) that co-terminates with an unconditioned stimulus (US, a mild footshock, e.g., 0.75 mA for 2 seconds).

    • Drug Administration: Administer this compound (e.g., 25 mg/kg, IP) daily for a period leading up to and including the training day (e.g., 10 days prior and 1 hour post-training).

    • Testing: 24 hours after training, return the mouse to the same context and measure "freezing" behavior (the complete absence of movement except for respiration) for a set period (e.g., 3 minutes). Increased freezing time indicates enhanced memory of the aversive context.

Immunofluorescence for Synapsin-I Punctae
  • Sample Preparation:

    • Culture primary neurons on coverslips and treat with this compound (e.g., 1 µM for 24 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.2% Triton X-100).

    • Block with a solution containing normal serum (e.g., 10% goat serum) to prevent non-specific antibody binding.

  • Staining:

    • Incubate with primary antibodies against Synapsin-I (a presynaptic marker) and a dendritic marker (e.g., MAP2) overnight at 4°C.

    • Wash with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature.

    • Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the number and density of Synapsin-I puncta along the dendrites using image analysis software.

Immunofluorescence_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis Culture_Neurons Culture primary neurons on coverslips Treat_this compound Treat with this compound (1µM, 24h) Culture_Neurons->Treat_this compound Fix_Permeabilize Fix and Permeabilize Treat_this compound->Fix_Permeabilize Block Block non-specific binding Fix_Permeabilize->Block Primary_Ab Incubate with primary antibodies (anti-Synapsin-I, anti-MAP2) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Mount Mount with DAPI Secondary_Ab->Mount Image Acquire images with confocal microscope Mount->Image Quantify Quantify Synapsin-I puncta Image->Quantify

Workflow for Synapsin-I immunofluorescence.

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent modulator of chromatin-mediated neuroplasticity. Its ability to inhibit specific HDACs, increase histone acetylation, and activate gene expression programs essential for synaptic function and memory formation underscores its potential as a cognitive enhancer. The preclinical data strongly support the hypothesis that pharmacological inhibition of HDACs is a viable therapeutic strategy for cognitive disorders characterized by aberrant neuroplasticity.

Future research should focus on several key areas:

  • Target Engagement in the Brain: Further studies are needed to confirm the extent and duration of HDAC inhibition in the brain following systemic administration of this compound and its analogs.

  • Non-Histone Substrates: While this guide has focused on histone acetylation, HDACs have numerous non-histone protein substrates. Investigating the role of this compound in modulating the acetylation of these proteins will provide a more complete understanding of its mechanism of action.

  • Clinical Translation: The promising preclinical findings for this compound and other HDAC inhibitors warrant further investigation in clinical trials for neurodegenerative and neuropsychiatric diseases.

  • Biomarker Development: Identifying reliable biomarkers of HDAC inhibitor activity in the central nervous system will be crucial for monitoring treatment efficacy in clinical settings.

References

Target Validation for Crebinostat in Cognitive Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for Crebinostat, a potent histone deacetylase (HDAC) inhibitor, in the context of cognitive disorders. This document details the mechanism of action, key experimental findings, and detailed protocols to facilitate further research and development in this promising therapeutic area.

Introduction to this compound and its Therapeutic Rationale

Cognitive disorders, including Alzheimer's disease and other forms of dementia, represent a significant and growing unmet medical need. Emerging research has highlighted the critical role of epigenetic modifications, particularly histone acetylation, in regulating the gene expression necessary for learning and memory.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1] Inhibition of HDACs has been proposed as a therapeutic strategy to enhance neuroplasticity and ameliorate cognitive deficits.[2]

This compound is a novel and potent inhibitor of Class I and IIb HDACs that has demonstrated significant cognitive-enhancing effects in preclinical studies.[3][4] Its mechanism of action is centered on the inhibition of specific HDAC isoforms, leading to increased histone acetylation and the subsequent activation of gene transcription programs crucial for synaptic function and memory formation.[3][5]

Mechanism of Action: HDAC Inhibition and CREB Pathway Activation

This compound exerts its pro-cognitive effects primarily through the inhibition of histone deacetylases, which in turn modulates the activity of the cAMP response element-binding protein (CREB) signaling pathway.

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and the Class IIb HDAC (HDAC6).[4][6] The 50% inhibitory concentrations (IC50) for these key isoforms are summarized in the table below. This selective inhibition profile is crucial for its therapeutic efficacy and potential side-effect profile.

Table 1: this compound IC50 Values for HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
HDAC10.7[4][6]
HDAC21.0[4][6]
HDAC32.0[4][6]
HDAC69.3[4][6]
The CREB Signaling Pathway

The CREB signaling pathway is a critical molecular cascade for memory formation and synaptic plasticity. This compound's inhibition of HDACs leads to a more open chromatin state around the promoter regions of CREB target genes, facilitating their transcription. This enhances the expression of genes involved in synaptic growth, function, and long-term memory consolidation.

Below is a diagram illustrating the proposed mechanism of action of this compound on the CREB signaling pathway.

Crebinostat_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects Neuronal_Stimulation Neuronal Stimulation AC Adenylyl Cyclase Neuronal_Stimulation->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CBP CBP (HAT) pCREB->CBP Recruits Histones Histones CBP->Histones Acetylates HDACs HDACs (1, 2, 3, 6) HDACs->Histones Deacetylates This compound This compound This compound->HDACs Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression CREB Target Gene Expression Acetylated_Histones->Gene_Expression Promotes Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Memory_Formation Memory Formation Gene_Expression->Memory_Formation

Caption: this compound's Mechanism of Action.

In Vitro Target Validation Studies

A series of in vitro experiments have been conducted to validate the molecular targets of this compound and its effects on neuronal cells.

Histone Acetylation Assays

This compound treatment of primary mouse neurons leads to a dose-dependent increase in the acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[3]

Table 2: this compound EC50 Values for Histone Acetylation in Primary Neurons

Acetylation MarkEC50 (µM)Reference
AcH3K90.18[3]
AcH4K120.29[3]
Gene Expression Analysis

Whole-genome transcriptome profiling of cultured mouse primary neurons treated with this compound revealed significant changes in gene expression. Notably, this compound upregulates the expression of genes implicated in cognitive function and neuroprotection, such as Brain-Derived Neurotrophic Factor (Bdnf) and Granulin (Grn), while downregulating the expression of Microtubule-Associated Protein Tau (Mapt), a key protein in the pathology of Alzheimer's disease.[3][7]

Table 3: Effect of this compound on Key Gene Expression in Primary Neurons

GeneRegulationReference
BdnfUpregulated[3][7]
GrnUpregulated[3][7]
Mapt (Tau)Downregulated[3][7]
Egr1Upregulated[3][4]
Synaptic Density Analysis

Immunofluorescence studies have shown that this compound treatment increases the density of synapsin-1 punctae along the dendrites of cultured neurons.[3][4] Synapsin-1 is a presynaptic terminal marker, and an increase in its density is indicative of enhanced synaptogenesis.

In Vivo Target Validation Studies

The cognitive-enhancing effects of this compound have been validated in animal models of learning and memory.

Contextual Fear Conditioning

In a hippocampus-dependent contextual fear conditioning paradigm, mice systemically administered with this compound (25 mg/kg, IP, for 10 days) exhibited significantly enhanced memory compared to vehicle-treated controls.[3][4] This behavioral improvement was associated with a trend towards increased histone acetylation in the hippocampus.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HDAC Activity Assay

This protocol outlines the measurement of HDAC enzymatic activity in the presence of inhibitors.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Recombinant_HDAC Recombinant HDAC Enzyme Incubate Incubate Enzyme, Substrate, and this compound Recombinant_HDAC->Incubate Fluorogenic_Substrate Fluorogenic HDAC Substrate Fluorogenic_Substrate->Incubate Crebinostat_Dilutions Serial Dilutions of This compound Crebinostat_Dilutions->Incubate Developer Add Developer Solution Incubate->Developer Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50

Caption: HDAC Activity Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Reconstitute recombinant HDAC enzymes and the fluorogenic HDAC substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, combine the recombinant HDAC enzyme, the fluorogenic substrate, and varying concentrations of this compound. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CREB Reporter Gene Assay

This assay measures the activation of the CREB signaling pathway.

Protocol:

  • Cell Culture and Transfection: Culture PC12 cells and stably transfect them with a reporter plasmid containing multiple copies of the cAMP response element (CRE) upstream of a luciferase reporter gene.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. Treat the cells with this compound in the presence or absence of a CREB pathway activator like forskolin (10 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction of CREB-mediated transcription.

Immunofluorescence for Synaptic Markers

This protocol is for visualizing and quantifying synaptic density in primary neurons.

Immunofluorescence_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Culture_Neurons Culture Primary Neurons Treat_this compound Treat with this compound Culture_Neurons->Treat_this compound Fix_Permeabilize Fix and Permeabilize Cells Treat_this compound->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Antibody Incubate with Primary Antibodies (anti-Synapsin-1, anti-MAP2) Block->Primary_Antibody Secondary_Antibody Incubate with Fluorescent Secondary Antibodies Primary_Antibody->Secondary_Antibody Acquire_Images Acquire Images using Fluorescence Microscopy Secondary_Antibody->Acquire_Images Quantify_Puncta Quantify Synapsin-1 Puncta Density along Dendrites Acquire_Images->Quantify_Puncta

Caption: Immunofluorescence Workflow for Synaptic Markers.

Protocol:

  • Cell Culture and Treatment: Culture primary mouse cortical neurons on coverslips. Treat the neurons with this compound (e.g., 1 µM) or vehicle for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Synapsin-1 (a presynaptic marker) and MAP2 (a dendritic marker) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the number and density of Synapsin-1 puncta along the MAP2-positive dendrites.

Contextual Fear Conditioning

This behavioral paradigm assesses hippocampus-dependent learning and memory in mice.

Protocol:

  • Habituation: Place the mouse in the conditioning chamber and allow it to explore freely for a set period (e.g., 2 minutes).

  • Conditioning: Deliver a mild foot shock (unconditioned stimulus, US) through the grid floor. The context of the chamber serves as the conditioned stimulus (CS).

  • Memory Test: 24 hours after conditioning, return the mouse to the same chamber and measure the amount of time it spends "freezing" (a fear response characterized by the absence of movement).

  • Data Analysis: Compare the freezing time between this compound-treated and vehicle-treated groups.

Conclusion and Future Directions

The target validation studies for this compound provide compelling evidence for its potential as a cognitive-enhancing agent. Its well-defined mechanism of action, centered on the inhibition of specific HDACs and the subsequent activation of the CREB signaling pathway, is strongly supported by both in vitro and in vivo data. The observed increases in histone acetylation, pro-cognitive gene expression, and synaptic density, coupled with the significant memory enhancement in animal models, underscore the therapeutic promise of this compound for cognitive disorders.

Future research should focus on further elucidating the downstream targets of this compound-mediated gene expression changes and exploring its efficacy in more complex and disease-relevant animal models. Additionally, clinical trials are warranted to assess the safety, tolerability, and efficacy of this compound in human populations with cognitive impairments. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this and other epigenetic modulators for the treatment of devastating cognitive disorders.

References

A Technical Guide to the Pharmacokinetics and Brain Penetrance of Crebinostat in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacokinetic (PK) properties and brain penetrance of Crebinostat, a potent histone deacetylase (HDAC) inhibitor, in murine models. The information compiled herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, serves as a comprehensive resource for professionals engaged in neuroscience research and the development of therapeutics for central nervous system (CNS) disorders.

Pharmacokinetics and Brain Distribution

This compound is a novel cognitive enhancer that modulates chromatin-mediated neuroplasticity.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier (BBB), is critical for its development as a CNS therapeutic.

In Vivo Pharmacokinetic Profile

Studies in mice have demonstrated that this compound is brain penetrant following systemic administration.[1] A single intraperitoneal (IP) injection was administered to characterize the concentration of the compound in the brain over time. The key pharmacokinetic parameters derived from this study are summarized in the table below.

Data Presentation: Table 1. Pharmacokinetic Parameters of this compound in Mouse Brain

ParameterValueUnitStudy ConditionsCitation
Dose 25mg/kgSingle Dose[1][2]
Route of Administration Intraperitoneal (IP)--[1][2]
Cmax (Brain) 60nM-[1]
Tmax (Brain) 30minutes-[1]
T½ (Brain) 0.72hours-[1]
Brain-to-Plasma Ratio Low-Ratios for this compound were noted to be lower than a related compound, neurinostat, which ranged from 0.03-0.07.[2]

The data indicates that this compound achieves brain concentrations sufficient to engage its molecular targets, given its potent, low-nanomolar IC50 values for key HDAC enzymes.[1] The exposure profile suggests that pulsatile, rather than continuous, exposure is adequate for its memory-enhancing effects.[1] However, it has been noted that the overall low brain-to-plasma concentration ratios suggest that the brain-penetrant properties of this compound could be further improved.[2]

Mechanism of Action in the CNS

This compound exerts its effects by inhibiting the activity of specific histone deacetylases, which plays a crucial role in epigenetic regulation of gene expression integral to neuroplasticity.[2][3]

HDAC Inhibition Profile

This compound is a potent inhibitor of Class I and Class IIb HDACs.[1][4] Its inhibitory activity is significantly more potent for certain isoforms compared to other well-known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).[2]

Data Presentation: Table 2. In Vitro Inhibitory Activity (IC50) of this compound

HDAC IsoformIC50 (nM)HDAC ClassCitation
HDAC1 0.7Class I[5]
HDAC2 1.0Class I[5]
HDAC3 2.0Class I[5]
HDAC6 9.3Class IIb[5]
HDAC8 Weaker InhibitionClass I[1][4]
HDACs 4, 5, 7, 9 No Significant InhibitionClass IIa[1][4]
Signaling Pathway

By inhibiting HDACs, this compound increases the acetylation of histones (e.g., H3K9, H4K12) in neurons.[1] This leads to a more open chromatin structure, facilitating the transcription of genes regulated by cAMP response element-binding protein (CREB), such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor).[1][5] This cascade of events is believed to enhance synaptic plasticity, increase synaptic density, and ultimately improve learning and memory.[1][3]

Crebinostat_MoA cluster_0 Systemic Circulation cluster_1 Central Nervous System Crebinostat_sys This compound Crebinostat_cns This compound Crebinostat_sys->Crebinostat_cns Crosses BBB HDACs HDACs (Class I/IIb) Crebinostat_cns->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to CREB CREB-mediated Transcription Chromatin->CREB Genes Target Genes (Egr1, Bdnf) CREB->Genes Upregulates Synapse Synaptic Plasticity & Synaptogenesis Genes->Synapse Memory Memory Enhancement Synapse->Memory

Caption: this compound's mechanism of action in the central nervous system.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and bioanalytical evaluation of this compound in mice.

In Vivo Pharmacokinetic Study Protocol

This protocol describes the general procedure for assessing this compound's concentration in the brain following systemic administration.

  • Animal Model: Adult male C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline). A single dose of 25 mg/kg is administered via intraperitoneal (IP) injection.[1]

  • Sample Collection: At predetermined time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours), cohorts of mice (n=3-4 per time point) are euthanized.

  • Blood Sampling: Whole blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Brain Tissue Collection: Following blood collection, mice are transcardially perfused with ice-cold saline to remove residual blood from the brain vasculature. The brain is then rapidly excised, weighed, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[2]

Bioanalytical Method: LC-MS/MS

Quantification of this compound in plasma and brain tissue is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific published method for this compound is not detailed, a standard protocol for small molecule HDAC inhibitors can be described.[6][7][8]

  • Sample Preparation (Brain Tissue):

    • Brain tissue is homogenized in a suitable buffer to create a uniform brain homogenate.

  • Sample Preparation (Plasma and Brain Homogenate):

    • An internal standard (IS), typically a deuterated version of the analyte, is added to a small volume (e.g., 50 µL) of the sample matrix.[8]

    • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.[7][8]

    • The resulting supernatant is collected for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[6]

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is employed for separation.[6]

    • Mobile Phase: A gradient elution is performed using a binary mobile phase system, typically consisting of water and acetonitrile, both containing an additive like 0.1% formic acid to improve ionization.[6][8]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.[7]

    • Ionization Mode: ESI is operated in positive ion mode.

    • Detection: Detection is performed using Selected Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its IS.[7]

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of this compound into blank matrix (plasma or brain homogenate). The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.

PK_Workflow cluster_blood Blood Processing cluster_brain Brain Processing start Start: In Vivo Study dosing Dosing (25 mg/kg IP in Mice) start->dosing collection Sample Collection (Blood & Brain at Time Points) dosing->collection centrifuge Centrifugation collection->centrifuge perfuse Perfuse & Excise collection->perfuse plasma Isolate Plasma centrifuge->plasma extraction Sample Extraction (Protein Precipitation) plasma->extraction homogenize Homogenize perfuse->homogenize homogenize->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (vs. Calibration Curve) analysis->quant pk_calc Pharmacokinetic Analysis (Cmax, T½, etc.) quant->pk_calc end End: PK Profile pk_calc->end

Caption: Experimental workflow for a murine pharmacokinetic study.

References

In Vitro and In Vivo Efficacy of Crebinostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor identified as a novel cognitive enhancer. It demonstrates robust efficacy both in biochemical assays and cellular models (in vitro) and in animal models of learning and memory (in vivo). By inhibiting Class I and IIb HDACs, this compound increases histone acetylation, modulates the transcription of genes crucial for neuroplasticity, enhances synaptic density, and improves memory formation. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the key experimental protocols used in its characterization for researchers, scientists, and drug development professionals.

In Vitro Efficacy

This compound's activity has been extensively characterized in controlled laboratory settings, demonstrating potent enzymatic inhibition and significant effects on neuronal cell biology.

Biochemical Potency: HDAC Enzyme Inhibition

This compound is a highly potent inhibitor of Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6, with inhibitory concentrations in the low nanomolar range.[1][2][3] It shows substantially greater potency—approximately 10-fold—for Class I HDACs compared to the related hydroxamic acid inhibitor SAHA (suberoylanilide hydroxamic acid).[1] It does not significantly inhibit Class IIa HDACs (4, 5, 7, 9) or Class I HDAC8.[1][2]

Table 1: In Vitro Inhibition of Recombinant HDACs (IC₅₀, nM)

Compound HDAC1 HDAC2 HDAC3 HDAC6 HDAC8 Class IIa (4,5,7,9)
This compound 0.7 ± 0.04 1.0 ± 0.08 2.0 ± 0.3 9.3 ± 0.6 > 2000 > 2000
SAHA 7.0 ± 1.1 10.2 ± 1.1 21 ± 2 15.3 ± 1.3 1155 ± 290 > 2000

Data are presented as mean ± S.D.[1]

Cellular Activity: Neuronal Histone Acetylation

In cultured mouse primary forebrain neurons, this compound treatment leads to a robust, dose-dependent increase in the acetylation of histone H3 and H4.[1][2] Specifically, it potently induces acetylation at lysine 9 on histone H3 (AcH3K9) and lysine 12 on histone H4 (AcH4K12), histone marks that have been strongly implicated in enhancing cognition.[1] this compound is approximately 6-fold more potent than SAHA at inducing these crucial histone acetylation states in neurons.[1]

Table 2: Induction of Histone Acetylation in Primary Mouse Neurons (EC₅₀, µM)

Compound Acetyl-H4K12 (AcH4K12) Acetyl-H3K9 (AcH3K9)
This compound 0.29 0.18
SAHA 1.9 1.0

EC₅₀ values determined after 24-hour treatment.[1][3]

Modulation of Gene Expression & Synaptic Plasticity

This compound's impact on histone acetylation translates to significant changes in the expression of genes critical for neuroplasticity and memory. In cultured neurons, this compound enhances the expression of the CREB (cAMP response element-binding protein) target gene Egr1 (early growth response 1).[1][2] Furthermore, whole-genome transcriptome profiling revealed that this compound upregulates genes such as Bdnf (brain-derived neurotrophic factor) and Grn (granulin) while downregulating Mapt (tau), all of which are implicated in cognitive function and age-related decline.[1][2][4]

Consistent with these gene expression changes, this compound promotes synaptic plasticity. Treatment of cultured neurons with 1 µM this compound for 24 hours results in a nearly 2-fold increase in the density of synapsin I punctae—markers for pre-synaptic vesicles—along dendrites.[1] This suggests that this compound can enhance the formation or maintenance of synapses.[1][2]

Table 3: Effect of this compound on Synaptic Density In Vitro

Treatment (24 hr) Parameter Result
1 µM this compound Dendritic Synapsin I Punctae Density ~2-fold increase

As observed in cultured mouse primary neurons.[1]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant cognitive enhancement in animal models, supported by favorable pharmacokinetic properties.

Brain Pharmacokinetics

To be effective, a cognitive enhancer must cross the blood-brain barrier. Pharmacokinetic studies in mice confirmed that this compound is brain penetrant.[1]

Table 4: Pharmacokinetic Profile of this compound in Mouse Brain

Administration Route Dose Cₘₐₓ (Brain) T₁/₂ (Brain)
Intraperitoneal (IP) 25 mg/kg 60 nM (at 30 min) 0.72 hours

Data from a single-dose study in mice.[1]

The maximum brain concentration of 60 nM is consistent with the levels required to inhibit its target HDACs, indicating that sufficient exposure is achieved to engage the target in vivo.[1]

Cognitive Enhancement in a Fear Conditioning Model

The definitive test of a cognitive enhancer is its ability to improve memory formation. In a hippocampus-dependent contextual fear conditioning paradigm, mice treated with this compound showed a robust enhancement of memory.[1][2] Animals receiving daily injections of this compound (25 mg/kg, IP) for ten days exhibited significantly increased freezing behavior when re-exposed to the context 24 hours after training, indicating a stronger and more durable memory of the association.[1] This behavioral enhancement was accompanied by a trend towards increased histone acetylation in the hippocampus.[1][3]

Mechanism of Action & Signaling Pathways

This compound exerts its effects by inhibiting HDACs, which directly impacts chromatin structure and facilitates the transcription of genes regulated by key neuroplasticity pathways, such as the CREB signaling cascade.

Core Mechanism: HDAC Inhibition and Chromatin Remodeling

The fundamental mechanism of this compound is the inhibition of specific HDAC enzymes. By blocking the removal of acetyl groups from histone tails, this compound increases the net level of histone acetylation. This neutralizes the positive charge of lysine residues, relaxing the chromatin structure and making DNA more accessible to the transcriptional machinery, thereby promoting gene expression.

G cluster_0 cluster_1 This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibits Deacetylation Histone Deacetylation HDACs->Deacetylation Catalyzes Acetylation Increased Histone Acetylation (H3, H4) HDACs->Acetylation Inhibition leads to Chromatin Relaxed ('Open') Chromatin Structure Acetylation->Chromatin Transcription Enhanced Gene Transcription Chromatin->Transcription

This compound's Core Mechanism of Action.
CREB-Dependent Gene Transcription

Long-term memory formation is critically dependent on CREB-mediated gene transcription.[1] Neuronal signaling activates kinases that phosphorylate CREB, enabling it to recruit the co-activator CBP (CREB-binding protein).[1] This complex binds to specific DNA sequences (CREs) to initiate transcription of target genes like Egr1 and Bdnf.[1][5][6] HDACs normally act as a brake on this process. By inhibiting HDACs, this compound ensures the local chromatin environment remains acetylated and accessible, thus potentiating and enhancing CREB-dependent transcription.[1]

G Stimulus Neuronal Signaling (e.g., cAMP, Ca2+) Kinase Kinase Activation (e.g., PKA, CaMK) Stimulus->Kinase CREB_p CREB Phosphorylation (at Ser133) Kinase->CREB_p CBP CBP Recruitment CREB_p->CBP Complex CREB-CBP Complex Formation CBP->Complex DNA Binds CRE on DNA Complex->DNA This compound This compound HDACs HDACs This compound->HDACs Inhibits Chromatin Open Chromatin (Increased Acetylation) HDACs->Chromatin Promotes Chromatin->DNA Facilitates Binding Transcription Transcription of Target Genes (Egr1, Bdnf, etc.) DNA->Transcription Plasticity Synaptic Plasticity & Memory Enhancement Transcription->Plasticity

CREB Signaling Pathway and this compound's Influence.

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments used to establish the efficacy of this compound.

In Vitro HDAC Inhibition Assay

This fluorogenic assay measures the direct inhibitory effect of this compound on recombinant HDAC enzymes.

  • Substrate: A tripeptide substrate derived from histone H4 acetylated at lysine 12 (AcH4K12) is used.[1]

  • Reaction: Recombinant HDAC enzymes (HDACs 1-9) are incubated with the AcH4K12 substrate in the presence of varying concentrations of this compound or a control compound (e.g., SAHA).[1]

  • Development: During the incubation, active HDACs remove the acetyl group from the substrate. Following this, trypsin is added to the reaction. Trypsin specifically cleaves the deacetylated substrate, releasing a fluorophore.[1]

  • Detection: The fluorescence intensity is measured using a plate reader (e.g., Ex/Em = 355/460 nm).[7][8] The intensity is inversely proportional to HDAC activity.

  • Analysis: IC₅₀ values are calculated from dose-response curves, representing the concentration of this compound required to inhibit 50% of the HDAC enzyme's activity.[1]

Neuronal Histone Acetylation Immunofluorescence Assay

This high-throughput cellular assay quantifies changes in histone acetylation within neurons.

  • Cell Culture: Mouse primary forebrain neurons are cultured in 96-well plates.[1]

  • Treatment: Neurons are treated with a dose range of this compound or vehicle (DMSO) for 24 hours.[1]

  • Fixation & Permeabilization: Cells are fixed with 4% paraformaldehyde, then permeabilized with a detergent like Triton X-100 to allow antibody entry.[1][9]

  • Immunostaining: Cells are incubated with primary antibodies specific for acetylated histone marks (e.g., anti-AcH4K12 or anti-AcH3K9). Subsequently, they are treated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.[1] Nuclei are counterstained with a DNA dye (e.g., Hoechst).[10]

  • Imaging & Detection: The plates are scanned using a laser scanning cytometer or high-content imager.[1] The instrument measures the mean fluorescence intensity of the histone acetylation signal within each nucleus.[1]

  • Analysis: EC₅₀ values are determined by plotting the fluorescence intensity against the drug concentration.[1]

In Vivo Contextual Fear Conditioning

This behavioral paradigm assesses hippocampus-dependent learning and memory in mice.

  • Dosing Regimen: Mice receive daily intraperitoneal (IP) injections of this compound (25 mg/kg) or a vehicle control for a period of 10 days.[1][3]

  • Training (Day 11): Each mouse is placed in a novel conditioning chamber. After a period of exploration, it receives a mild footshock. The mouse learns to associate the specific context (the chamber) with the aversive stimulus (the shock).[1] An additional dose of this compound or vehicle is administered one hour after training.[1]

  • Testing (Day 12): 24 hours after training, each mouse is returned to the same conditioning chamber, but no shock is delivered.[1]

  • Measurement: Behavior is video-recorded, and the primary measure is "freezing," a natural fear response in rodents where the animal remains motionless.[1] The total time spent freezing is quantified.

  • Analysis: An increase in freezing time in the this compound-treated group compared to the vehicle group indicates enhanced memory of the context-shock association.[1]

G cluster_0 Dosing Phase cluster_1 Learning Phase cluster_2 Memory Test Phase Dosing Days 1-10: Daily IP Injections (25 mg/kg this compound or Vehicle) Training Day 11: Training Place mouse in context, deliver footshock Dosing->Training PostDose Day 11 (Post-Training): Administer final injection (1 hr after training) Training->PostDose Testing Day 12: Testing Re-expose mouse to context (no shock) PostDose->Testing Measure Quantify Freezing Behavior (Time spent motionless) Testing->Measure

Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

This compound is a potent HDAC inhibitor with a well-defined dual-efficacy profile. In vitro, it demonstrates low nanomolar inhibition of key HDACs, leading to robust histone hyperacetylation, modulation of plasticity-related genes, and increased synaptic density in neurons. This activity translates effectively in vivo, where this compound shows brain penetrance and significantly enhances long-term memory in behavioral models. Its clear mechanism of action, centered on the potentiation of CREB-dependent transcription, makes it a valuable chemical probe for studying neuroepigenetic regulation and a promising candidate for the development of therapeutics for human cognitive disorders.

References

Methodological & Application

Crebinostat experimental protocol for primary neuron culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Crebinostat for Primary Neuron Culture

Introduction

This compound is a potent, cell-active inhibitor of histone deacetylases (HDACs), demonstrating significant effects on neuroplasticity and cognitive function.[1] It primarily inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC6).[2][3] In primary neuron cultures, this compound has been shown to robustly increase the acetylation of histones H3 and H4.[1][4] This epigenetic modification leads to the enhanced expression of genes crucial for synaptic function and memory formation, such as the cAMP response element-binding protein (CREB) target gene Egr1 (early growth response 1).[1][3][5] Furthermore, treatment with this compound increases the density of synaptic markers like synapsin-1 along neuronal dendrites, upregulates the expression of neurotrophic factors such as Bdnf (brain-derived neurotrophic factor) and Grn (granulin), and downregulates Mapt (tau) gene expression.[1][3] These findings establish this compound as a valuable pharmacological tool for studying chromatin-mediated neuroplasticity and exploring therapeutic strategies for cognitive disorders.[3][5]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of specific HDAC isoforms. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes chromatin and allows for the transcriptional activation of genes involved in synaptic plasticity and memory.[1][6] This activity is particularly linked to the CREB:CBP (CREB-binding protein) transcriptional complex, which is essential for long-term memory formation.[6][7]

Crebinostat_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular This compound This compound HDACs HDACs (Class I, IIb) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones (H3, H4) Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin CREB_CBP CREB:CBP Complex Chromatin->CREB_CBP Activation GeneExpression Target Gene Expression (Egr1, Bdnf, Grn) CREB_CBP->GeneExpression SynapticPlasticity Synaptic Plasticity & Memory Enhancement GeneExpression->SynapticPlasticity

Caption: this compound inhibits HDACs, leading to histone acetylation and enhanced gene expression.

Quantitative Data Summary

The following tables summarize the quantitative data regarding this compound's potency and effects in biochemical and cell-based assays.

Table 1: this compound IC₅₀ Values for HDAC Isoforms

HDAC Isoform IC₅₀ (nM) Reference
HDAC1 0.7 [2][8][9]
HDAC2 1.0 [2][8][9]
HDAC3 2.0 [2][8][9]

| HDAC6 | 9.3 |[2][8][9] |

Table 2: this compound EC₅₀ Values in Primary Mouse Neurons (24h Treatment)

Effect EC₅₀ (µM) Reference
Induction of Acetyl-Histone H4 (AcH4K12) 0.29 [1][2]

| Induction of Acetyl-Histone H3 (AcH3K9) | 0.18 |[1][2] |

Table 3: Gene Expression Changes in Primary Mouse Neurons (1 µM this compound, 24h)

Gene Regulation Reference
Egr1 (Early growth response 1) Upregulated [1][3]
Bdnf (Brain-derived neurotrophic factor) Upregulated [1][3][5]
Grn (Granulin) Upregulated [1][3][5]
Mapt (Tau) Downregulated [1][3][5]

| Hspa1b (Hsp70) | Upregulated |[2] |

Experimental Protocols

Protocol 1: Primary Neuron Culture from Embryonic Rodent Brain

This protocol provides a general method for establishing primary neuronal cultures from the cortex or hippocampus of embryonic day 18 (E18) rodents, a common prerequisite for testing compounds like this compound.[10][11]

Materials:

  • Neurobasal Plus Medium[12]

  • B-27 Plus Supplement[12]

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Poly-D-lysine (or Poly-L-lysine)

  • Papain or Trypsin for dissociation[10]

  • Hank's Balanced Salt Solution (HBSS)

  • Sterile dissection tools[13]

  • Timed-pregnant rodent (E18)

Procedure:

  • Coat Culture Plates: The day before dissection, coat culture plates or coverslips with 0.1 mg/mL Poly-D-lysine in sterile water overnight at 37°C. Aspirate the solution and wash three times with sterile water, allowing the plates to dry completely.[11]

  • Prepare Media: Prepare complete Neurobasal Plus medium by supplementing it with B-27, GlutaMAX™, and Penicillin-Streptomycin. Warm to 37°C before use.[12]

  • Dissection: Euthanize the pregnant dam according to approved institutional guidelines. Dissect E18 embryos and isolate the cortices or hippocampi in ice-cold HBSS.[10][13]

  • Dissociation:

    • Mince the tissue into small pieces.

    • Enzymatically digest the tissue using a solution like papain (e.g., 20 units/mL for 10-30 minutes at 37°C).[10][12]

    • Stop the digestion with a serum-containing medium or a specific inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[12]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Plate neurons at a desired density (e.g., 1 x 10⁵ cells/well for a 48-well plate) in the pre-warmed complete medium.[12]

  • Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Perform a half-media change every 3-4 days. Neurons are typically ready for experimental use after 7-13 days in vitro (DIV).[12][14]

Protocol 2: this compound Treatment of Primary Neurons

This protocol describes the application of this compound to established primary neuron cultures for downstream analysis.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis A 1. Culture Primary Neurons (7-13 DIV) C 3. Treat Neurons (e.g., 1 µM this compound, 24h) Include DMSO Vehicle Control A->C B 2. Prepare this compound Stock (e.g., 10 mM in DMSO) B->C D 4a. Immunofluorescence (Histone Acetylation, Synapsin I) C->D E 4b. Western Blot (Histone Acetylation) C->E F 4c. RT-PCR (Gene Expression) C->F

Caption: Experimental workflow for this compound treatment and analysis in primary neurons.

Materials:

  • Established primary neuron cultures (DIV 7-13)

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Complete neuronal culture medium

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.[8]

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM).[1][2] Also prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.01%).

  • Treat Neurons:

    • Aspirate the old medium from the neuron cultures.

    • Gently add the this compound-containing medium or the vehicle control medium to the respective wells.

    • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.[1][2]

  • Proceed to Analysis: After incubation, the cells are ready for downstream applications such as immunofluorescence, Western blotting, or RNA extraction for RT-PCR.

Protocol 3: Immunofluorescence Staining

This method is used to visualize histone acetylation and synaptic markers within treated neurons.[1]

Procedure:

  • Fixation: After treatment, wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate cells with primary antibodies diluted in the blocking buffer overnight at 4°C.

    • Example Antibodies: Rabbit anti-Acetyl-Histone H4 (Lys12), Mouse anti-MAP2 (dendrite marker), Guinea pig anti-Synapsin I (synaptic marker).[1]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount coverslips onto slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Protocol 4: Western Blotting for Histone Acetylation

This protocol quantifies changes in total histone acetylation levels.[1]

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells directly in 2x Laemmli sample buffer or use a specialized histone extraction kit according to the manufacturer's protocol.

  • Quantification: Determine protein concentration using a BCA assay.[15]

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto a 4-20% Tris-glycine polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 5: Real-Time PCR (RT-PCR) for Gene Expression

This protocol is used to measure changes in the mRNA levels of target genes.[1]

Procedure:

  • RNA Extraction: After this compound treatment, wash cells with PBS and lyse them directly in the culture well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit).

  • RNA Purification: Purify total RNA according to the kit manufacturer's instructions, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Egr1, Bdnf), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR machine.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., Gapdh).[1]

References

Application Notes and Protocols for In Vivo Administration of Crebinostat in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of Crebinostat in mouse models, based on established preclinical research. The protocols outlined below are intended to facilitate the replication and further investigation of this compound's effects on cognitive enhancement and neuroplasticity.

Data Presentation

The following tables summarize the quantitative data associated with this compound administration in mice, including its inhibitory activity, pharmacokinetic profile, and dosing regimen used in behavioral studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
HDAC10.7[1]
HDAC21.0[1]
HDAC32.0[1]
HDAC69.3[1]

Table 2: In Vivo Pharmacokinetics of this compound in Mouse Brain

ParameterValue
Dosage25 mg/kg[2]
Administration RouteIntraperitoneal (IP) Injection[2]
Cmax (Maximum Concentration)60 nM[2]
Tmax (Time to Maximum Concentration)30 minutes[2]
T1/2 (Half-life)0.72 hours[2]

Table 3: In Vivo Dosing and Administration for Behavioral Studies

ParameterDescription
Animal ModelMale C57BL/6J mice (9-10 weeks old)
Dosage25 mg/kg[2]
Formulation Vehicle10% DMSO, 20% Cremophore, 70% Saline[3]
Administration RouteIntraperitoneal (IP) Injection[2]
Dosing ScheduleOnce daily for 10 consecutive days[2]
Post-training AdministrationOne additional injection 1 hour after fear conditioning training[2]

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of histone deacetylases (HDACs), particularly Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6.[4] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the recruitment of transcription factors, such as CREB-binding protein (CBP), to gene promoters. The subsequent activation of CREB-mediated transcription upregulates the expression of genes crucial for synaptic plasticity and memory formation, such as Egr1, Bdnf (brain-derived neurotrophic factor), and Grn (granulin).[2][4] This ultimately results in enhanced cognitive function, as observed in mouse models of learning and memory.[2][4]

Crebinostat_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Functional Outcomes This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Chromatin Chromatin Chromatin->Histones CREB_CBP CREB-CBP Complex Relaxed_Chromatin->CREB_CBP Facilitates Binding Gene_Expression Upregulation of Egr1, Bdnf, Grn CREB_CBP->Gene_Expression Activates Transcription Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Memory_Enhancement Memory Enhancement Synaptic_Plasticity->Memory_Enhancement

Caption: this compound's mechanism of action.

Experimental Protocols

Protocol 1: Formulation and Administration of this compound

This protocol details the preparation and intraperitoneal injection of this compound for in vivo studies in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophore EL

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (27-30 gauge)

Procedure:

  • Preparation of Vehicle Solution:

    • In a sterile microcentrifuge tube, prepare the vehicle solution by mixing 10% DMSO, 20% Cremophore EL, and 70% sterile saline.[3]

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 200 µL of Cremophore EL, and 700 µL of saline.

    • Vortex the solution thoroughly until it is homogeneous.

  • Formulation of this compound Solution:

    • Weigh the required amount of this compound powder to achieve a final concentration for a 25 mg/kg dose. The injection volume is typically 10 µL/g of mouse body weight.

    • Calculation Example: For a 25 g mouse, the required dose is 0.625 mg. If the injection volume is 250 µL (10 µL/g * 25 g), the required concentration is 2.5 mg/mL.

    • Add the calculated amount of this compound powder to the appropriate volume of the prepared vehicle solution.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

    • It is recommended to prepare the working solution fresh on the day of use.[1]

  • Intraperitoneal (IP) Administration:

    • Weigh the mouse to determine the precise injection volume.

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the calculated volume of the this compound solution.

    • Return the mouse to its home cage and monitor for any adverse reactions.

    • For chronic studies, alternate the injection side daily.

Protocol 2: Contextual Fear Conditioning

This protocol is for assessing hippocampus-dependent memory in mice following this compound administration.[2]

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Sound-attenuating isolation cubicle.

  • Video camera and recording software.

  • Software for scoring freezing behavior.

Procedure:

  • Habituation:

    • Acclimate the mice to the testing room for at least 30 minutes before the experiment.[5]

  • Training (Day 11 of Dosing):

    • Administer this compound (25 mg/kg, IP) or vehicle one hour before training.[2]

    • Place the mouse in the conditioning chamber and allow it to explore freely for a baseline period (e.g., 2 minutes).[5][6]

    • Deliver a mild, unconditioned stimulus (US), such as a foot shock (e.g., 2 seconds, 0.75 mA).[5]

    • The shock can be paired with a conditioned stimulus (CS), like a tone, or the context itself can serve as the CS.[7]

    • Allow the mouse to remain in the chamber for a short period after the shock (e.g., 1 minute) before returning it to its home cage.

    • Administer another dose of this compound or vehicle one hour after the training session.[2]

  • Testing (Day 12):

    • 24 hours after training, place the mouse back into the same conditioning chamber.[2]

    • Record the mouse's behavior for a set period (e.g., 3-5 minutes) without delivering any shock.[8]

    • "Freezing," defined as the complete absence of movement except for respiration, is quantified as a measure of fear memory.[6]

    • Analyze the video recording to determine the percentage of time the mouse spends freezing.

Protocol 3: Western Blot for Histone Acetylation in Mouse Brain

This protocol is for measuring changes in histone acetylation in brain tissue from this compound-treated mice.

Materials:

  • Brain tissue (e.g., hippocampus) from treated and control mice.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • LDS sample buffer with a reducing agent (e.g., DTT).

  • Polyacrylamide gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Tissue Homogenization and Protein Extraction:

    • Dissect the brain region of interest (e.g., hippocampus) on ice.

    • Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and Electrophoresis:

    • Dilute the protein samples to the same concentration with RIPA buffer.

    • Add LDS sample buffer and a reducing agent to each sample.

    • Heat the samples at 95°C for 5 minutes.[9]

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a mouse model of memory enhancement.

Crebinostat_Experimental_Workflow cluster_0 Phase 1: Dosing Regimen cluster_1 Phase 2: Behavioral Training cluster_2 Phase 3: Outcome Assessment start Start: Day 1 dosing Daily IP Injection: This compound (25 mg/kg) or Vehicle (Days 1-10) start->dosing pre_training_dose Day 11: Pre-Training Dose (1 hr before training) dosing->pre_training_dose training Contextual Fear Conditioning Training pre_training_dose->training post_training_dose Day 11: Post-Training Dose (1 hr after training) training->post_training_dose testing Day 12: Memory Testing (Measure Freezing Behavior) post_training_dose->testing tissue_collection Tissue Collection (e.g., Hippocampus) testing->tissue_collection western_blot Western Blot Analysis (Histone Acetylation) tissue_collection->western_blot end End: Data Analysis western_blot->end

Caption: Experimental workflow for this compound in vivo studies.

References

Detecting Crebinostat-Induced Acetylation: A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant modulator of chromatin-mediated neuroplasticity and a potential therapeutic agent for cognitive disorders.[1][2][3] Its mechanism of action involves the inhibition of class I HDACs (1, 2, 3) and class IIb HDAC6, leading to an increase in the acetylation of histones and other proteins.[1][2][4] This application note provides a detailed protocol for the detection of this compound-induced protein acetylation using Western blotting, a fundamental technique for characterizing the compound's activity in cellular models. The protocol outlines cell culture and treatment, lysate preparation, and immunoblotting procedures, along with data presentation and visualization of the underlying signaling pathway.

Introduction

Protein acetylation is a critical post-translational modification that plays a pivotal role in regulating gene expression, protein function, and cellular signaling. The acetylation status of proteins is dynamically maintained by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of this process is implicated in various diseases, including neurodegenerative disorders and cancer.

This compound has been identified as a potent HDAC inhibitor, demonstrating efficacy in enhancing CREB-regulated transcription and promoting memory formation in preclinical models.[1][2][3] It robustly induces the acetylation of histone H3 and histone H4 in neuronal cells.[1][4] This protocol provides a reliable method to quantify the effects of this compound on protein acetylation, a key biomarker for its cellular activity.

Signaling Pathway of this compound-Induced Acetylation

This compound exerts its effects by directly inhibiting the enzymatic activity of specific HDACs. This inhibition leads to an accumulation of acetyl groups on lysine residues of histone and non-histone proteins, thereby altering chromatin structure and gene expression.

Crebinostat_Pathway This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibition Acetylation Protein Acetylation (Histones, etc.) HDACs->Acetylation Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Expression Chromatin->Gene

Caption: this compound inhibits HDACs, leading to increased protein acetylation.

Experimental Workflow

The overall experimental workflow for detecting this compound-induced acetylation via Western blot is a multi-step process that requires careful execution to ensure reliable and reproducible results.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Cell_Seeding Seed Cells Treatment Treat with this compound (e.g., 1 µM, 24h) Cell_Seeding->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis (RIPA buffer with HDAC inhibitors) Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Acetyl-Lysine) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of this compound-induced acetylation.

Quantitative Data Summary

The following table provides a summary of recommended concentrations and dilutions for key reagents in this protocol. Optimization may be required for specific cell lines and experimental conditions.

Reagent/ParameterRecommended Value/RangeNotes
Cell Seeding Density 2 x 105 - 1 x 106 cells/wellDependent on cell type and plate size (6-well plate).
This compound Concentration 0.1 - 10 µMA dose-response experiment is recommended. 1 µM is a common starting point.[1][4]
Treatment Duration 4 - 24 hoursTime-course experiments can reveal the dynamics of acetylation.[1][4]
Lysis Buffer RIPA buffer with protease and HDAC inhibitorsCrucial for preserving acetylation marks.
Protein Loading 20 - 40 µ g/lane Ensure equal loading across all lanes.
Primary Antibody (Anti-Acetyl-Lysine) 1:1000 dilutionThis may vary depending on the antibody manufacturer.[5][6]
Secondary Antibody (HRP-conjugated) 1:2500 - 1:10000 dilutionOptimize for minimal background and strong signal.[6]
Loading Control (e.g., β-actin, GAPDH, or Total Histone H3) 1:1000 - 1:5000 dilutionEssential for normalization of the Western blot signal.

Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer

  • Protease inhibitor cocktail

  • HDAC inhibitor (e.g., Trichostatin A, Sodium Butyrate)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Bovine serum albumin (BSA) or non-fat dry milk

  • Primary antibody: Anti-acetylated lysine antibody

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Cell Culture and this compound Treatment
  • Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]

Lysate Preparation
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and HDAC inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Western Blotting
  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-acetylated lysine antibody at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • (Optional but Recommended) Stripping and Re-probing for Loading Control:

    • After imaging, the membrane can be stripped of the antibodies and re-probed with a loading control antibody (e.g., β-actin or Histone H3) to confirm equal protein loading. Follow a validated stripping protocol.

    • Incubate with the loading control primary antibody, followed by the appropriate secondary antibody, and repeat the detection steps.

Data Analysis and Interpretation

The intensity of the bands corresponding to acetylated proteins should be quantified using densitometry software. Normalize the intensity of the acetylated protein bands to the intensity of the corresponding loading control bands. An increase in the normalized band intensity in this compound-treated samples compared to the vehicle control indicates an induction of protein acetylation. Present the data as fold-change relative to the control.

By following this detailed protocol, researchers can effectively and reliably detect and quantify the changes in protein acetylation induced by this compound, providing valuable insights into its mechanism of action and cellular effects.

References

Application Notes and Protocols: Immunofluorescence Staining for Synaptic Density after Crebinostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebinostat is a potent inhibitor of histone deacetylases (HDACs), particularly class I HDACs 1, 2, 3, and class IIb HDAC6. By inhibiting these enzymes, this compound modulates chromatin structure and gene expression, leading to enhanced neuroplasticity and cognitive function. One of the key downstream effects of this compound is the promotion of synaptogenesis, resulting in an increased density of synaptic connections. This has significant implications for the development of therapeutics for neurodegenerative and cognitive disorders.

These application notes provide a comprehensive protocol for the immunofluorescent staining and quantification of synaptic density in neuronal cultures following treatment with this compound. The presented methodologies are designed to enable researchers to reliably assess the impact of this compound on synapse formation.

Mechanism of Action: this compound and Synaptic Plasticity

This compound's primary mechanism of action involves the inhibition of HDACs, leading to an increase in histone acetylation. This epigenetic modification relaxes chromatin structure, making it more accessible for transcription factors like cAMP response element-binding protein (CREB). The activation of CREB-mediated transcription upregulates the expression of genes crucial for synaptic structure, formation, and plasticity.[1][2] This ultimately leads to an observable increase in the number of synapses. Studies have shown that treatment with this compound can lead to a nearly two-fold increase in the density of synapsin I puncta along dendrites in cultured neurons.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on histone acetylation and synaptic density as reported in preclinical studies.

Table 1: In Vitro Efficacy of this compound on Histone Acetylation

ParameterHistone MarkThis compound EC₅₀ (µM)
Histone AcetylationAcH4K120.29
Histone AcetylationAcH3K90.18

Data derived from studies on cultured primary mouse neurons treated for 24 hours.

Table 2: Effect of this compound on Synaptic Density

TreatmentConcentration (µM)Duration (hours)Change in Synapsin I Punctae Density
This compound124~2-fold increase

Data represents the observed increase in dendritic synapsin I punctae in cultured neurons.[1]

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, immunofluorescence staining of synaptic markers, and quantification of synaptic density.

Protocol 1: Primary Neuronal Culture and this compound Treatment

Materials:

  • E18 mouse or rat embryos

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated plates or coverslips

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Isolate and dissociate cortical or hippocampal neurons from E18 embryos.

  • Plate the neurons on poly-D-lysine or poly-L-ornithine coated surfaces at a suitable density.

  • Culture the neurons for at least 7-10 days in vitro (DIV) to allow for synapse formation.

  • Prepare working solutions of this compound in pre-warmed neuronal culture medium. A final concentration of 1 µM is recommended based on published data. Prepare a vehicle control with an equivalent concentration of DMSO.

  • Treat the neuronal cultures with the this compound working solution or vehicle control for 24 hours.

Protocol 2: Immunofluorescence Staining for Synaptic Markers

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Normal Goat Serum (NGS) in PBS

  • Primary antibodies (see Table 3 for recommendations)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Table 3: Recommended Primary Antibodies for Synaptic Staining

TargetMarker TypeSpeciesRecommended Dilution
Synapsin-1Pre-synapticRabbit1:500
PSD-95Post-synapticMouse1:500
MAP2DendriticChicken1:1000

Procedure:

  • Fixation: After this compound treatment, gently aspirate the culture medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the cells overnight at 4°C. For co-localization of pre- and post-synaptic markers, a combination of Synapsin-1 and PSD-95 antibodies is recommended.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate the cells for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

Protocol 3: Image Acquisition and Quantification of Synaptic Density

Image Acquisition:

  • Acquire images using a confocal or high-resolution fluorescence microscope.

  • Use a 60x or 100x oil immersion objective to visualize individual synapses.

  • Capture images of dendritic segments, ensuring to include both proximal and distal regions.

  • For each experimental condition (vehicle vs. This compound), acquire images from a sufficient number of neurons and dendritic regions to ensure statistical power.

Image Analysis for Synaptic Density Quantification (using ImageJ/Fiji):

  • Open Images: Open the captured multi-channel fluorescence images in ImageJ/Fiji.

  • Region of Interest (ROI) Selection: Use the MAP2 channel to trace and define dendritic segments as ROIs. This ensures that only synapses along dendrites are quantified.

  • Puncta Analysis: Utilize a plugin such as "Puncta Analyzer" or "SynapCountJ" for automated synapse quantification.[3][4]

    • Set appropriate thresholds for the pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) channels to distinguish specific signals from background noise.

    • Define a synapse as the co-localization of pre- and post-synaptic puncta within a specified proximity.

  • Data Collection: The plugin will automatically count the number of co-localized puncta (synapses) within the defined dendritic ROIs.

  • Normalization: Normalize the number of synapses to the length of the dendritic segment to obtain synaptic density (synapses/µm).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test) to compare the synaptic density between vehicle- and this compound-treated groups.

Visualizations

Crebinostat_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin CREB CREB Activation Chromatin->CREB Gene_Expression Upregulation of Synaptic Genes CREB->Gene_Expression Synaptogenesis Increased Synaptic Density Gene_Expression->Synaptogenesis

Caption: Signaling pathway of this compound leading to increased synaptic density.

Experimental_Workflow Culture Primary Neuronal Culture (7-10 DIV) Treatment This compound (1 µM) or Vehicle (DMSO) Treatment (24 hours) Culture->Treatment Staining Immunofluorescence Staining (Synapsin-1, PSD-95, MAP2) Treatment->Staining Imaging Confocal Microscopy Image Acquisition Staining->Imaging Analysis ImageJ/Fiji Analysis (Puncta Quantification) Imaging->Analysis Result Synaptic Density (synapses/µm) Analysis->Result

Caption: Experimental workflow for assessing synaptic density after this compound treatment.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Crebinostat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with significant effects on neuroplasticity and memory enhancement.[1][2] It primarily inhibits class I HDACs (HDAC1, 2, 3) and class IIb HDAC6.[3][4] This inhibition leads to an increase in histone acetylation, particularly on histone H3 and H4 tails, which in turn modulates chromatin structure and regulates the expression of genes involved in synaptic function and cognitive processes.[3][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of specific proteins, such as acetylated histones, with specific genomic regions. These application notes provide a detailed protocol for performing a ChIP assay in cultured neuronal cells treated with this compound to identify genomic loci with altered histone acetylation.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HDACs, which are responsible for removing acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a hallmark of transcriptionally active chromatin. The increased histone acetylation induced by this compound has been shown to enhance the expression of genes regulated by the cAMP response element-binding protein (CREB), such as Egr1 (early growth response 1), Bdnf (brain-derived neurotrophic factor), and Grn (granulin).[3][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
HDAC IsoformIC₅₀ (nM)
HDAC10.7
HDAC21.0
HDAC32.0
HDAC69.3
Data sourced from MedchemExpress.[5]
Table 2: Cellular Activity of this compound in Mouse Primary Neuronal Cultures
Acetylation MarkEC₅₀ (µM)
AcH3K90.18
AcH4K120.29
Data represents the half-maximal effective concentration for the induction of histone acetylation after a 24-hour treatment.[3]
Table 3: Effect of this compound on Gene Expression in Mouse Primary Neuronal Cultures
GeneRegulation
Egr1Upregulated
BdnfUpregulated
GrnUpregulated
Mapt (tau)Downregulated
Summary of findings from studies on this compound's effect on gene expression.[3][4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway affected by this compound and the general workflow for the ChIP assay.

Crebinostat_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signaling Molecules Signaling Molecules Kinase Cascades Kinase Cascades Signaling Molecules->Kinase Cascades activate CREB CREB Kinase Cascades->CREB phosphorylate CBP CBP CREB->CBP recruits Histones Histones CBP->Histones acetylates (HAT activity) HDACs HDACs Acetylated_Histones Acetylated_Histones HDACs->Acetylated_Histones deacetylates Histones->Acetylated_Histones Target_Genes Target Genes (e.g., Egr1, Bdnf) Acetylated_Histones->Target_Genes promotes transcription Transcription Transcription Target_Genes->Transcription This compound This compound This compound->HDACs inhibits ChIP_Workflow_with_this compound A 1. Cell Culture and This compound Treatment B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation with Anti-acetyl-Histone Antibody C->D E 5. Washing to Remove Non-specific Binding D->E F 6. Elution of Chromatin Complexes E->F G 7. Reverse Cross-linking and DNA Purification F->G H 8. DNA Analysis (qPCR or Sequencing) G->H

References

Application Notes and Protocols for Gene Expression Analysis Following Crebinostat Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with significant potential for the treatment of cognitive disorders. By modulating chromatin structure and facilitating gene expression, this compound has been shown to enhance synaptic plasticity and memory.[1][2][3] These application notes provide a comprehensive overview of the molecular effects of this compound on gene expression and detail the experimental protocols for its study.

This compound functions primarily by inhibiting class I HDACs (HDAC1, 2, 3) and class IIb HDAC6.[1][4][5] This inhibition leads to an increase in histone acetylation, particularly of histone H3 and H4, which relaxes chromatin structure and allows for the transcription of genes involved in neuroplasticity.[1][4][5] A key downstream effect of this compound is the enhancement of CREB (cAMP response element-binding protein)-mediated transcription, a critical pathway for long-term memory formation.[1][5][6]

Data Presentation

The following tables summarize the quantitative data on this compound's activity and its effects on gene and protein expression as reported in preclinical studies.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound
TargetParameterValueReference
HDAC1IC500.7 nM[4][7][8]
HDAC2IC501.0 nM[4][7][8]
HDAC3IC502.0 nM[4][7][8]
HDAC6IC509.3 nM[4][7][8]
HDAC8IC50Weaker Inhibition[1][4]
HDAC4, 5, 7, 9IC50No Significant Inhibition[1][4]
Neuronal Histone Acetylation (AcH3K9)EC500.18 µM[7]
Neuronal Histone Acetylation (AcH4K12)EC500.29 µM[7]
Table 2: Summary of Gene Expression Changes in Mouse Primary Neurons Following this compound Treatment
GeneRegulationMethod of AnalysisReference
Egr1 (Early growth response 1)UpregulatedCREB reporter gene assay, RT-PCR[1][4][7]
Bdnf (Brain-derived neurotrophic factor)UpregulatedRT-PCR, Whole-genome transcriptome[1]
Grn (Granulin)UpregulatedRT-PCR[1]
Mapt (Tau)DownregulatedRT-PCR[1]
Hspa1b (Hsp70)UpregulatedNot Specified[7]

Note: A comprehensive list of differentially expressed genes from whole-genome transcriptome profiling studies was referenced in supplementary materials of the primary literature but was not publicly accessible.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound in modulating gene expression.

Crebinostat_Mechanism This compound This compound HDACs HDACs (Class I, IIb) This compound->HDACs Histones Histone Tails HDACs->Histones Deacetylation Chromatin Chromatin (Condensed) Histones->Chromatin OpenChromatin Chromatin (Relaxed/Open) Chromatin->OpenChromatin GeneExpression Target Gene Expression (e.g., Egr1, Bdnf) OpenChromatin->GeneExpression Increased Transcription CREB CREB CBP CBP (Histone Acetyltransferase) CREB->CBP Recruitment CREB->GeneExpression Activation CBP->Histones Neuroplasticity Enhanced Neuroplasticity & Memory GeneExpression->Neuroplasticity Transcriptome_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis Culture Primary Neuron Culture Treatment Treat with this compound (e.g., 1 µM, 24h) or DMSO Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC Amplification RNA Amplification & Biotin Labeling RNA_QC->Amplification Hybridization Hybridize to Illumina Bead Arrays Amplification->Hybridization Scanning Scan Arrays Hybridization->Scanning Data_Extraction Data Extraction Scanning->Data_Extraction Normalization Data Normalization Data_Extraction->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Bioinformatics Bioinformatic Analysis (Pathway, Network) DEG_Analysis->Bioinformatics

References

Application Notes and Protocols for Assessing Crebinostat's Cognitive Effects in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of behavioral assays in mice to evaluate the cognitive effects of Crebinostat.

Introduction to this compound

This compound is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC6.[1][2][3] By inhibiting these enzymes, this compound increases the acetylation of histones, leading to a more open chromatin structure and enhanced gene transcription.[1][3] This mechanism is crucial for its cognitive-enhancing effects, as it modulates chromatin-mediated neuroplasticity.[1][3][4]

One of the key pathways affected by this compound is the cAMP response element-binding protein (CREB)-regulated transcription pathway.[1][2] CREB is a critical transcription factor involved in long-term memory formation.[1] this compound enhances CREB-mediated transcription, leading to the upregulation of genes associated with synaptic plasticity and cognitive function, such as Brain-Derived Neurotrophic Factor (Bdnf) and Granulin (Grn).[1][2][5] Conversely, it has been shown to downregulate the expression of Mapt, the gene encoding the tau protein, which is implicated in age-related cognitive decline.[1][2][5] In vivo studies in mice have demonstrated that systemic administration of this compound enhances memory in hippocampus-dependent tasks.[1][2][3][5]

Signaling Pathway of this compound's Cognitive Enhancement

Crebinostat_Pathway This compound This compound HDACs HDACs (Class I, IIb) This compound->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Leads to Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin CREB_Pathway Enhanced CREB-mediated Transcription Chromatin->CREB_Pathway Gene_Expression Upregulation of Cognitive Genes (e.g., Bdnf, Grn) CREB_Pathway->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: this compound's mechanism of action leading to cognitive enhancement.

Data Presentation: Cognitive Effects of this compound in Mice

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a hippocampus-dependent cognitive task in mice.

Behavioral AssayMouse StrainTreatment GroupDosage and AdministrationKey MetricResult
Contextual Fear Conditioning C57BL/6This compound25 mg/kg, Intraperitoneal (IP), once daily for 10 daysPercent FreezingSignificantly increased freezing behavior compared to vehicle-treated mice, indicating enhanced fear memory.[1]
Novel Object Recognition Not SpecifiedThis compoundIntraperitoneal (IP) injection 1 hour before trainingDiscrimination IndexFacilitates memory formation in a weak training paradigm.[2] Specific quantitative data on the discrimination index was not available in the reviewed literature.
Morris Water Maze Not SpecifiedThis compoundNot SpecifiedEscape Latency / Time in Target QuadrantData not available in the reviewed literature. This assay is recommended for further investigation of spatial learning and memory effects.

Experimental Workflow for Assessing this compound's Cognitive Effects

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_behavioral_testing Behavioral Testing cluster_post_testing Post-Testing Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Baseline_Behavior Baseline Behavioral Characterization (Optional) Animal_Acclimation->Baseline_Behavior Randomization Randomization into Treatment Groups (Vehicle vs. This compound) Baseline_Behavior->Randomization Drug_Administration This compound/Vehicle Administration (e.g., 25 mg/kg IP for 10 days) Randomization->Drug_Administration NOR Novel Object Recognition Drug_Administration->NOR CFC Contextual Fear Conditioning Drug_Administration->CFC MWM Morris Water Maze Drug_Administration->MWM Data_Analysis Data Analysis and Statistical Comparison NOR->Data_Analysis CFC->Data_Analysis MWM->Data_Analysis Tissue_Collection Tissue Collection (Brain) for Molecular Analysis Data_Analysis->Tissue_Collection

Caption: General experimental workflow for evaluating this compound in mice.

Experimental Protocols

Novel Object Recognition (NOR) Test

This assay evaluates recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • Two sets of identical objects (e.g., plastic blocks, metal shapes) that are of similar size but different in shape and texture. Objects should be heavy enough that mice cannot move them.

  • Video recording and tracking software

  • 70% ethanol for cleaning

Procedure:

  • Habituation (Day 1):

    • Acclimate mice to the testing room for at least 30 minutes before the session.

    • Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces anxiety and habituates the mouse to the environment.

  • Training/Familiarization (Day 2):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.

    • Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).

    • Administer this compound or vehicle via the desired route and timing relative to this training session (e.g., 1 hour before).[5]

  • Testing (Day 2, after retention interval):

    • After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object (A1 and B1).

    • Allow the mouse to explore freely for 5-10 minutes and record the time spent exploring the familiar versus the novel object.

    • Thoroughly clean the arena and objects with 70% ethanol between each mouse to eliminate olfactory cues.

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Contextual Fear Conditioning (CFC)

This assay assesses fear memory associated with a specific environment (context) where an aversive stimulus was presented.

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • Sound-attenuating outer chamber.

  • Video camera and software to score freezing behavior (the absence of all movement except for respiration).

Procedure:

  • Training/Conditioning (Day 1):

    • Place the mouse in the conditioning chamber and allow for a baseline exploration period (e.g., 2-3 minutes).

    • Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild, brief foot shock (the unconditioned stimulus, US; e.g., 0.5-0.75 mA for 2 seconds). For contextual fear conditioning, the chamber itself serves as the context.

    • Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

    • This compound or vehicle is typically administered for a period leading up to and including the training day (e.g., daily for 10 days, with the last dose given after training).[1]

  • Contextual Memory Test (Day 2):

    • Place the mouse back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the tone or the shock.

    • Record the percentage of time the mouse spends freezing. Increased freezing time indicates a stronger memory of the aversive context.

Data Analysis:

  • Percent Freezing: (Total time freezing / Total time of the session) x 100. Compare the percent freezing between the this compound-treated and vehicle-treated groups.

Morris Water Maze (MWM)

This assay is a widely used test for spatial learning and memory, which is highly dependent on hippocampal function.

Materials:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged just below the water's surface.

  • Various distal visual cues placed around the room (e.g., posters with different shapes).

  • Video tracking system to record the mouse's swim path, latency to find the platform, and time spent in different quadrants.

Procedure:

  • Acquisition/Training (Days 1-5):

    • Place the submerged platform in a fixed location in one of the four quadrants of the pool.

    • For each trial, gently place the mouse into the water facing the wall at one of four designated start positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it for the inter-trial interval.

    • Perform multiple trials per day (e.g., 4 trials) for several consecutive days.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).

    • Record the swim path and the time spent in each quadrant.

Data Analysis:

  • Escape Latency: The time it takes for the mouse to find the platform during the acquisition phase. A shorter latency indicates learning.

  • Time in Target Quadrant: During the probe trial, a significant amount of time spent in the quadrant where the platform was previously located indicates strong spatial memory.

  • Swim Speed: Monitored to ensure that any observed effects on learning and memory are not due to motor impairments.

References

Application Notes and Protocols for Crebinostat in Contextual Fear Conditioning Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Crebinostat, a potent histone deacetylase (HDAC) inhibitor, in contextual fear conditioning studies. This document is intended to guide researchers in designing and executing experiments to investigate the cognitive-enhancing effects of this compound, particularly its role in memory formation and consolidation.

Introduction

This compound is a novel cognitive enhancer that functions as a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs (1, 2, and 3) and class IIb HDAC6.[1][2][3] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure that facilitates gene transcription.[4] This mechanism is crucial for the synaptic plasticity and long-term memory formation.[1][2][4] Long-term memory is critically dependent on new gene expression in the brain.[1][2] Pharmacological enhancement of the transcriptional processes that mediate the formation of long-term memory is a potential therapeutic strategy for cognitive disorders that involve aberrant neuroplasticity.[1][2] In the context of fear conditioning, this compound has been shown to enhance memory consolidation, making it a valuable tool for studying the molecular mechanisms of learning and memory.[1][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HDAC enzymes. This inhibition leads to an increase in the acetylation of histones H3 and H4 in neuronal cells.[1][2] Histone acetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. This "loosening" of the chromatin structure allows for the binding of transcription factors and RNA polymerase, thereby promoting the expression of genes involved in memory formation.

One of the key pathways modulated by this compound is the cAMP response element-binding protein (CREB)-mediated transcription pathway.[1][5] CREB is a critical transcription factor for long-term memory.[1] By promoting a more open chromatin state, this compound enhances the accessibility of CREB to its target genes, such as Egr1 (early growth response 1) and Bdnf (brain-derived neurotrophic factor), which are essential for synaptic plasticity and memory consolidation.[1][2]

Experimental Applications

This compound is particularly useful for studying:

  • Memory Enhancement: Assessing the ability of this compound to improve performance in hippocampus-dependent memory tasks like contextual fear conditioning.[1][2]

  • Molecular Mechanisms of Memory: Investigating the role of histone acetylation and CREB-mediated transcription in learning and memory.

  • Therapeutic Potential: Evaluating the efficacy of HDAC inhibitors as a potential treatment for cognitive disorders.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a contextual fear conditioning study using this compound.

G cluster_pre_training Pre-Training Phase cluster_training Training Phase (Day 11) cluster_testing Testing Phase (Day 12) animal_habituation Animal Habituation & Handling drug_administration Daily this compound/Vehicle Administration (10 days) animal_habituation->drug_administration training Contextual Fear Conditioning Training (Context + Footshock) drug_administration->training 1 day post_training_injection This compound/Vehicle Injection (1 h post-training) training->post_training_injection testing Contextual Fear Memory Test (Re-exposure to Context) post_training_injection->testing 24 hours data_analysis Quantification of Freezing Behavior testing->data_analysis

Experimental workflow for contextual fear conditioning with this compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for contextual fear conditioning in mice.[1]

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 30% Cremophor, 65% saline)

  • Male C57BL/6J mice (8-12 weeks old)

  • Fear conditioning chambers

  • Syringes and needles for intraperitoneal (IP) injections

Procedure:

  • Animal Habituation and Handling:

    • Group-house mice for at least one week before the experiment to acclimate them to the facility.

    • Handle each mouse for 1-2 minutes daily for 3-5 days leading up to the experiment to reduce stress.

  • Drug Administration (Pre-Training):

    • Administer this compound (25 mg/kg) or vehicle solution via intraperitoneal (IP) injection once daily for 10 consecutive days.[1]

  • Contextual Fear Conditioning (Training - Day 11):

    • Place a mouse in the fear conditioning chamber ("Context A").

    • Allow the mouse to explore the context for a baseline period (e.g., 3 minutes).

    • Deliver a single footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

    • Leave the mouse in the chamber for a post-shock period (e.g., 30 seconds).

    • Return the mouse to its home cage.

    • One hour after the training session, administer another dose of this compound (25 mg/kg, IP) or vehicle.[1]

  • Contextual Fear Memory Test (Testing - Day 12):

    • 24 hours after the training session, place the mouse back into the same fear conditioning chamber ("Context A").

    • Record the mouse's behavior for a set period (e.g., 5 minutes) in the absence of the footshock.

    • Quantify the amount of time the mouse spends "freezing" (i.e., complete immobility except for respiration). This is the primary measure of fear memory.

  • Data Analysis:

    • Calculate the percentage of time spent freezing for each mouse.

    • Compare the freezing behavior between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., unpaired t-test).

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study using this compound in contextual fear conditioning.

ParameterVehicle ControlThis compound (25 mg/kg)OutcomeReference
Freezing Behavior (%) ~40%~70%This compound significantly enhanced context-dependent freezing behavior (p < 0.001).[1]
Exploratory Activity (Pre-shock) No significant differenceNo significant differenceThis compound did not alter baseline exploratory activity.[1]
Brain Concentration (Cmax) N/A60 nM (at 30 min post-injection)This compound is brain penetrant.[1]
Brain Half-life (T1/2) N/A0.72 hoursDemonstrates the pharmacokinetic profile of this compound in the brain.[1]
Histone Acetylation (Hippocampus) BaselineTrend towards an increase in H3K9 and H4K12 acetylationThe in vivo effect on histone acetylation was not statistically significant in this specific analysis.[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound enhances memory formation.

G This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibits Histone_Acetylation Histone Acetylation (H3, H4) ↑ HDACs->Histone_Acetylation Deacetylates Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin CREB CREB Chromatin->CREB Increases accessibility Gene_Expression Gene Expression ↑ (e.g., Egr1, Bdnf) CREB->Gene_Expression Promotes transcription Synaptic_Plasticity Synaptic Plasticity & Synaptogenesis ↑ Gene_Expression->Synaptic_Plasticity Memory_Consolidation Enhanced Memory Consolidation Synaptic_Plasticity->Memory_Consolidation

Proposed signaling pathway of this compound in memory enhancement.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the epigenetic mechanisms underlying learning and memory. Its ability to enhance memory in contextual fear conditioning paradigms, coupled with its well-defined mechanism of action, makes it an invaluable asset for researchers in neuroscience and drug development. The protocols and information provided in these application notes are intended to facilitate the successful implementation of this compound in future studies.

References

Troubleshooting & Optimization

Identifying and minimizing off-target effects of Crebinostat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on identifying and minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of histone deacetylases (HDACs). It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC6.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other proteins, which in turn modulates gene expression.[1][3][4] This activity has been linked to the enhancement of CREB-regulated transcription and neuroplasticity.[1][4]

Q2: What are the known on-target effects of this compound in a cellular context?

In neuronal cells, this compound has been shown to:

  • Induce robust acetylation of histone H3 and H4.[1][2]

  • Enhance the expression of the CREB target gene Egr1.[1][2]

  • Upregulate the expression of neurotrophic factors like Bdnf (brain-derived neurotrophic factor) and Grn (granulin).[2][4]

  • Downregulate the expression of Mapt (tau).[2]

  • Increase the density of synapsin-1 punctae along dendrites, suggesting a role in synaptogenesis.[1][2]

Q3: What are the potential off-target effects of this compound?

As a hydroxamate-based HDAC inhibitor, this compound may have off-target effects common to this class of compounds. While specific off-target profiling of this compound is not extensively published, studies on similar hydroxamate-containing HDAC inhibitors have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target.[5] It is advisable to consider potential interactions with other zinc-dependent metalloenzymes.

Q4: How can I assess the selectivity of this compound in my experimental system?

To assess the selectivity of this compound, you can perform a combination of in vitro and cellular assays:

  • In vitro HDAC isoform profiling: Test this compound against a panel of purified recombinant HDAC isoforms to determine its IC50 values for each.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in intact cells by measuring the thermal stabilization of HDACs upon this compound binding.

  • Whole-proteome profiling: Techniques like chemical proteomics with immobilized inhibitors or mass spectrometry-based thermal profiling can provide a broader view of potential off-target interactions in a cellular context.

Q5: I am observing unexpected phenotypes in my cells treated with this compound. How can I determine if this is an off-target effect?

Here is a troubleshooting workflow to investigate unexpected phenotypes:

G A Unexpected Phenotype Observed B Confirm On-Target Engagement (e.g., Western blot for acetylated histones, CETSA) A->B C Dose-Response Analysis (Is the phenotype dose-dependent?) B->C Engagement Confirmed D Use a Structurally Different HDAC Inhibitor (Does it replicate the phenotype?) C->D Yes E Rescue Experiment (e.g., Overexpress a downstream target) D->E Phenotype Replicated F Off-Target Hypothesis Generation (e.g., Literature search for similar phenotypes, off-target prediction tools) D->F Phenotype Not Replicated H Phenotype is Likely On-Target E->H Rescue Successful G Direct Off-Target Validation (e.g., siRNA knockdown of suspected off-target, enzymatic assays) F->G I Phenotype is Likely Off-Target G->I Validated G A Prepare this compound Dilutions B Add HDAC Enzyme A->B C Incubate (15 min, 37°C) B->C D Add HDAC Substrate C->D E Incubate (30-60 min, 37°C) D->E F Add Developer Solution E->F G Incubate (15 min, 37°C) F->G H Read Fluorescence G->H G A Cell Treatment with this compound B Harvest and Resuspend Cells A->B C Heat Shock at Different Temperatures B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregates D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target HDAC F->G H Analyze Melting Curve Shift G->H G cluster_0 Nucleus CREB CREB CBP_p300 CBP/p300 (HAT) CREB->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates HDACs HDACs (1, 2, 3, 6) Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones deacetylates Histones->Acetylated_Histones Gene_Expression Target Gene Expression (e.g., Egr1, Bdnf) Acetylated_Histones->Gene_Expression promotes This compound This compound This compound->HDACs inhibits

References

Ensuring Crebinostat stability in different solvent solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebinostat. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of this compound in various solvent solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a co-solvent system is often required. A typical preparation involves initially dissolving this compound in DMSO to create a stock solution, which is then further diluted with other solvents like PEG300, Tween-80, and saline.[1] It is crucial to use newly opened, anhydrous DMSO as the presence of water can impact solubility and stability.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the integrity of your this compound stock solutions, adhere to the following storage guidelines. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsPreferred for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]
4°CUp to 1 weekRecommended for clear, working solutions for immediate use.[2]
Room TemperatureNot RecommendedProne to degradation; use freshly prepared solutions.

Q3: My this compound solution appears to have precipitated after dilution with an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution with aqueous media is a common issue for many organic compounds. Here are some steps to address this:

  • Vortexing/Sonication: Vigorously vortex or sonicate the solution. This can often help redissolve the precipitate.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath while sonicating. Ensure the solution has completely redissolved before use.

  • Adjust Solvent Ratio: If precipitation persists, consider adjusting the ratio of your co-solvents. For in vivo preparations, ensuring a clear stock solution in DMSO before sequential addition of co-solvents like PEG300 and Tween-80 is critical.[1]

  • Fresh Preparation: For aqueous-based assays, it is always best to prepare the working solution fresh on the day of the experiment.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC6.[3][4][5] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn modulates chromatin structure and enhances the expression of genes involved in neuroplasticity and memory formation, such as the cAMP response element-binding protein (CREB) target gene, Egr1.[3][4][6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock or working solution.1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. For aqueous-based experiments, prepare working solutions immediately before use.[1] 4. Verify the stability of this compound under your specific experimental conditions using a stability-indicating method like HPLC.
Low or no biological activity observed 1. Incorrect solvent used for dissolution. 2. Degradation due to improper storage. 3. Insufficient concentration in the final assay.1. Ensure this compound is fully dissolved, using sonication if necessary, in an appropriate solvent like DMSO.[2] 2. Review storage conditions and duration against the recommendations in the table above. 3. Confirm the final concentration of this compound in your experiment and that it is within the effective range for your assay.
Precipitation in cell culture media Poor solubility of this compound in the aqueous media.1. Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. 2. Add the this compound stock solution to the media with gentle mixing. 3. Prepare the final dilution immediately before adding it to the cells.

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect its degradation products.

1. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Working Solutions: Dilute the stock solution with the solvent of interest (e.g., DMSO, 50% Ethanol, Phosphate Buffered Saline pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

2. Stability Study Design:

  • Store aliquots of the working solutions at different temperatures (e.g., -20°C, 4°C, room temperature, 40°C).

  • Analyze samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

3. HPLC Method Parameters (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient Example: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound (likely around 254 nm).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Monitor the peak area of this compound over time to determine the percentage of degradation.

  • Observe the appearance of any new peaks, which may indicate degradation products.

Forced Degradation Study Protocol

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose this compound solution to light (ICH Q1B guidelines) for a specified duration.

Analyze all stressed samples by the developed HPLC method to observe the degradation of this compound and the formation of degradation products.

Visualizations

Crebinostat_Mechanism This compound's Mechanism of Action This compound This compound HDAC Histone Deacetylases (HDAC1, 2, 3, 6) This compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation Chromatin Chromatin Structure Acetyl_Histones->Chromatin Relaxed Structure Gene_Expression Gene Expression (e.g., Egr1, BDNF) Chromatin->Gene_Expression Increased Transcription Neuroplasticity Enhanced Neuroplasticity & Memory Gene_Expression->Neuroplasticity

Caption: this compound inhibits HDACs, leading to increased histone acetylation and gene expression.

Experimental_Workflow Stability Assessment Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Solid_this compound Solid this compound Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_this compound->Stock_Solution Working_Solutions Prepare Working Solutions (in desired solvents) Stock_Solution->Working_Solutions Temp_20 -20°C Working_Solutions->Temp_20 Store Aliquots Temp_4 4°C Working_Solutions->Temp_4 Store Aliquots Temp_RT Room Temp Working_Solutions->Temp_RT Store Aliquots Temp_40 40°C Working_Solutions->Temp_40 Store Aliquots Time_Points Analyze at Multiple Time Points Temp_20->Time_Points Temp_4->Time_Points Temp_RT->Time_Points Temp_40->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate % Degradation & Degradant Peaks HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Troubleshooting Western Blotting with Crebinostat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebinostat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain consistent and reliable Western blot results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect proteins in my sample?

This compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. It primarily targets class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC (HDAC6).[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone proteins (primarily H3 and H4) and other non-histone protein targets.[1][3][4] This increase in acetylation can typically be detected by Western blot as an increase in signal for acetylated histone antibodies. This compound has also been shown to modulate the expression of certain genes, such as upregulating Egr1, Bdnf (brain-derived neurotrophic factor), and Grn (granulin), and downregulating Mapt (tau).[1][3]

Q2: I am not seeing a consistent increase in histone acetylation after this compound treatment. What are the optimal treatment conditions?

Inconsistent results with this compound can arise from suboptimal treatment conditions. The optimal concentration and duration of treatment can vary significantly between cell lines.

  • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point for in vitro studies is 1 µM, with effective concentrations (EC50) for inducing histone acetylation in primary neurons observed in the range of 0.18-0.29 µM.[2][3]

  • Time-Course: The kinetics of histone acetylation can be rapid.[5][6] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the peak of histone acetylation in your system. For many cell lines, a 24-hour treatment is a good starting point.[3][7]

Q3: My results for acetylated histones are variable between experiments. Could it be an issue with my antibody?

Yes, antibodies targeting post-translational modifications like acetylation can be a significant source of variability.

  • Antibody Specificity: Not all antibodies are created equal. It is essential to use a highly specific and well-validated antibody for your acetylated histone of interest. Some antibodies may show cross-reactivity with other modifications or unmodified histones.[8][9][10]

  • Lot-to-Lot Variability: Even with the same antibody from the same manufacturer, there can be significant lot-to-lot variation in performance.[8][11] It is advisable to purchase a larger lot of a validated antibody to ensure consistency across multiple experiments.

  • Validation: Always validate a new antibody or a new lot of an antibody in your experimental system. This can be done by treating cells with a known HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate as a positive control to confirm that the antibody detects an increase in acetylation.

Q4: Which loading control should I use for Western blots with this compound-treated samples?

Choosing the right loading control is critical for accurate normalization.

  • For Whole-Cell Lysates: Standard housekeeping proteins like GAPDH, β-actin, or α-tubulin are often used. However, be aware that the expression of some housekeeping genes can be affected by experimental conditions.[12]

  • For Nuclear Extracts or Histone-Enriched Fractions: Total Histone H3 or Histone H4 are commonly used as loading controls. However, if you are probing for a specific modification on H3, it is better to use Total H4 as a loading control, and vice versa, to avoid any potential issues with antibody cross-reactivity or altered total histone levels. It is also recommended to verify equal loading with a protein stain like Ponceau S before antibody incubation.[13]

Troubleshooting Guides

Problem 1: Weak or No Signal for Acetylated Histones
Possible Cause Recommended Solution
Suboptimal this compound Treatment Perform a dose-response (0.1 - 10 µM) and time-course (6 - 48h) experiment to determine the optimal conditions for your cell line.
Inefficient Protein Extraction Use a lysis buffer containing HDAC inhibitors (e.g., TSA, Sodium Butyrate) and protease inhibitors to preserve the acetylation state and protein integrity. For histones, consider an acid extraction protocol.
Low Antibody Concentration/Affinity Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for Western blotting.
Insufficient Protein Loading For histone analysis, it may be necessary to load a higher amount of protein (20-40 µg of nuclear extract) than for more abundant proteins.
Poor Membrane Transfer Histones are small proteins. Use a 0.2 µm pore size membrane (PVDF or nitrocellulose) and optimize transfer conditions (e.g., time, voltage) to ensure efficient transfer of low molecular weight proteins.
Problem 2: High Background
Possible Cause Recommended Solution
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
Inadequate Blocking Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. For phospho-specific antibodies, BSA is preferred.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer, to avoid microbial growth that can cause speckles on the blot.
Problem 3: Inconsistent Band Intensities Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Ensure that cell density, passage number, and growth conditions are consistent across all experiments, as these factors can influence the cellular response to HDAC inhibitors.
Variable this compound Activity Prepare fresh this compound stock solutions regularly and store them appropriately to avoid degradation.
Inaccurate Protein Quantification Use a reliable protein quantification method (e.g., BCA assay) and ensure accurate and equal loading of protein in each lane. Verify with Ponceau S staining.
Loading Control Variability Validate that your chosen loading control's expression is not affected by this compound treatment in your specific experimental model.[13]
Antibody Lot-to-Lot Variability If you suspect this is an issue, test a new lot of antibody against a previously validated lot to ensure consistent performance.[8][11]

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation after this compound Treatment
  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the optimized duration.

  • Histone Extraction (Acid Extraction Method):

    • Wash cells with ice-cold PBS supplemented with 5 mM Sodium Butyrate.

    • Scrape cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing histones to a new tube and neutralize the acid with 2 M NaOH.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load 20-40 µg of protein per well on a 15% polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., anti-Total Histone H3 or H4).

Visualizations

Crebinostat_Mechanism_of_Action This compound This compound HDAC HDACs (1, 2, 3, 6) This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Promotes Chromatin Condensed Chromatin Transcription Gene Transcription (e.g., Egr1, Bdnf) Open_Chromatin->Transcription Enables

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Treatment with This compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody (anti-acetyl-histone) F->G H Secondary Antibody G->H I Signal Detection (ECL) H->I J Data Analysis & Normalization I->J

Caption: Standard Western blot workflow for this compound experiments.

Troubleshooting_Logic Start Inconsistent Western Blot Results Q1 Is the signal for acetylated histones weak or absent? Start->Q1 A1 Optimize this compound dose/time Improve protein extraction Increase antibody concentration Q1->A1 Yes Q2 Is the background high? Q1->Q2 No A1->Q2 A2 Titrate antibodies Optimize blocking/washing Q2->A2 Yes Q3 Are band intensities variable between replicates? Q2->Q3 No A2->Q3 A3 Standardize cell culture Validate loading control Check antibody lot Q3->A3 Yes End Consistent Results Q3->End No A3->End

Caption: Troubleshooting logic for inconsistent Western blot results.

References

Technical Support Center: Optimizing Crebinostat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebinostat in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the use of this compound in studies requiring brain penetrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the brain?

A1: this compound is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of Class I HDACs (HDAC1, 2, 3) and Class IIb HDAC6.[2][3] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more open chromatin structure and altering gene expression.[1][2] This modulation of chromatin-mediated neuroplasticity enhances the expression of genes regulated by the cAMP response element-binding protein (CREB), such as Egr1 and brain-derived neurotrophic factor (Bdnf).[1][4][5] Ultimately, these changes can lead to increased synaptic density and enhanced memory formation.[1][2]

Q2: What is the expected brain concentration of this compound after systemic administration?

A2: Following a single intraperitoneal (IP) injection of 25 mg/kg in mice, this compound reaches a maximum concentration (Cmax) in the brain of approximately 60 nM at 30 minutes post-injection.[1] The half-life (T1/2) in the brain is about 0.72 hours.[1] It's important to note that the overall brain-to-plasma concentration ratios are low, suggesting that its brain-penetrant properties could be further optimized.[6]

Q3: Are there any known issues with this compound's brain penetrance?

A3: Yes, while this compound is considered brain-penetrant, studies have indicated that its ability to cross the blood-brain barrier could be improved. The low brain-to-plasma concentration ratios suggest that a significant portion of the systemically administered drug does not reach the central nervous system.[6] Researchers have developed analogs like "neurinostat" which show modestly improved pharmacokinetic profiles in the mouse brain.[6][7]

Q4: How can I prepare this compound for in vivo administration?

A4: For intraperitoneal (IP) injections in mice, this compound can be formulated in a solution. While specific formulations can vary, it is crucial to ensure the compound is fully dissolved. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[4]

Q5: What are the key downstream effects of this compound that I can measure to confirm its activity in the brain?

A5: To confirm this compound's activity in the brain, you can measure several downstream markers. A primary indicator is an increase in histone acetylation, specifically on H3K9 and H4K12, in brain tissue lysates (e.g., from the hippocampus) via Western blot or other immunoassays.[1] Additionally, you can assess changes in the expression of CREB target genes like Egr1 and Bdnf using quantitative real-time PCR (qRT-PCR).[1][5] An increase in the density of synaptic markers, such as synapsin-1, can also be quantified through immunofluorescence imaging of brain sections.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or undetectable levels of this compound in brain tissue. Poor blood-brain barrier (BBB) penetration.Consider optimizing the formulation to enhance solubility and stability. For instance, investigate the use of alternative vehicle solutions. If feasible, explore structural analogs of this compound, such as neurinostat, which have shown modestly improved brain-to-plasma ratios.[6]
Rapid metabolism of this compound.Ensure proper handling and storage of brain tissue samples to prevent degradation. Flash-freeze tissue immediately after collection.[8] When analyzing plasma samples, be aware that hydroxamic acid-based HDAC inhibitors can be enzymatically metabolized in plasma, so careful sample handling is crucial.[9]
Inefficient extraction from brain tissue.Utilize a validated method for extracting small molecules from brain homogenates. A common and effective method is protein precipitation with formic acid followed by analysis with LC-MS/MS.[1][10]
Inconsistent behavioral or molecular effects despite consistent dosing. Variability in drug administration or animal physiology.Ensure precise and consistent intraperitoneal (IP) injection technique. Account for potential individual differences in animal metabolism and BBB integrity, which can lead to variations in brain exposure.[11]
Insufficient target engagement.Verify that the administered dose is reaching a concentration in the brain sufficient to inhibit HDACs. The reported Cmax of 60 nM after a 25 mg/kg dose is in the range of its enzymatic IC50 values.[1] Consider a dose-response study to determine the optimal dose for your specific experimental paradigm.
No significant increase in histone acetylation in the brain. Suboptimal timing of tissue collection.This compound's half-life in the brain is relatively short (0.72 hours).[1] Collect brain tissue at the time of peak concentration, which is approximately 30 minutes post-injection, to maximize the chance of observing changes in histone acetylation.
Issues with the detection method.Validate your Western blot or immunoassay protocol for detecting acetylated histones. Ensure the use of specific and high-quality antibodies and appropriate controls. A fluorometric HDAC activity assay can also be used to directly measure the inhibition of HDAC enzymes in brain lysates.[8]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

HDAC IsoformIC50 (nM)
HDAC10.7[4]
HDAC21.0[4]
HDAC32.0[4]
HDAC69.3[4]

Table 2: In Vivo Pharmacokinetics of this compound in Mouse Brain (25 mg/kg, IP)

ParameterValue
Cmax (Maximum Concentration)60 nM[1]
Tmax (Time to Cmax)30 minutes[1]
T1/2 (Half-life)0.72 hours[1]

Table 3: Comparison of this compound and Neurinostat Brain Pharmacokinetics

CompoundBrain-to-Plasma Concentration Ratio (0.5-2 hours post-injection)
This compound~0.015 - 0.035[6]
Neurinostat~0.03 - 0.07[6]

Experimental Protocols

In Vivo Administration of this compound
  • Animal Model: C57BL/6 mice are a commonly used strain.[1]

  • Formulation: Prepare a solution of this compound for intraperitoneal (IP) injection. The final working solution should be prepared fresh on the day of the experiment.[4] To aid dissolution, gentle warming and/or sonication may be applied.[4]

  • Dosing: A typical dose used in studies demonstrating cognitive enhancement is 25 mg/kg.[1]

  • Administration: Administer the this compound solution via IP injection. For chronic studies, daily injections over a period of several days (e.g., 10 days) have been used.[1]

Brain Tissue Collection and Processing
  • Time Points: For pharmacokinetic studies, collect brain tissue at various time points post-injection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[1] For measuring downstream molecular effects like histone acetylation, collection at the Tmax (30 minutes) is recommended.[1]

  • Collection: Anesthetize the mice and perform transcardial perfusion with PBS to remove blood from the brain.[12] Rapidly dissect the brain or specific regions of interest (e.g., hippocampus).[8]

  • Processing: For pharmacokinetic analysis, weigh the tissue and homogenize it.[1] For molecular analysis, flash-freeze the tissue in isopentane on dry ice and store at -80°C until use.[8]

Quantification of this compound in Brain Tissue by LC-MS/MS
  • Extraction: Homogenize the brain tissue. Perform a protein precipitation step, for example, using formic acid, to extract this compound.[10]

  • Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in the brain homogenates.[1]

Western Blot for Histone Acetylation
  • Lysate Preparation: Prepare nuclear extracts from the collected brain tissue.[8]

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9 and anti-acetyl-H4K12) and a loading control (e.g., total Histone H3).

  • Detection: Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP) and visualize the bands using a suitable detection reagent. Quantify the band intensities to determine the relative levels of histone acetylation.[1]

Visualizations

Crebinostat_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Leads to Gene_Expression Target Gene Expression Chromatin->Gene_Expression Promotes CREB CREB CREB->Gene_Expression CBP CBP CBP->Gene_Expression Egr1 Egr1 Gene_Expression->Egr1 Bdnf Bdnf Gene_Expression->Bdnf Synaptic_Plasticity Synaptic Plasticity & Memory Egr1->Synaptic_Plasticity Bdnf->Synaptic_Plasticity

Caption: this compound's mechanism of action on gene expression.

Experimental_Workflow Start Start: Formulate this compound Administer Administer to Mice (IP) Start->Administer Wait Wait for Defined Time Interval Administer->Wait Collect_Brain Collect Brain Tissue Wait->Collect_Brain Process_Tissue Process Tissue (Homogenize/Flash-Freeze) Collect_Brain->Process_Tissue Analysis Analysis Process_Tissue->Analysis LCMS LC-MS/MS for This compound Levels Analysis->LCMS WB Western Blot for Histone Acetylation Analysis->WB QPCR qRT-PCR for Gene Expression Analysis->QPCR

Caption: Workflow for in vivo this compound experiments.

References

Selecting the appropriate vehicle control for Crebinostat in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle control for in vivo studies using Crebinostat. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Based on published studies, a common and effective vehicle for the intraperitoneal (IP) injection of this compound in mice is a mixture of DMSO, a surfactant like Cremophor EL, and saline. A specific formulation that has been successfully used consists of 5% DMSO, 30% Cremophor, and 65% saline[1]. Another similar formulation reported is 10% DMSO, 20% Cremophor, and 70% saline[2].

Q2: What is the typical dosage of this compound used in mice?

A2: A frequently cited dosage for this compound in mice is 25 mg/kg administered via intraperitoneal injection[1][2]. However, the optimal dose may vary depending on the specific animal model and experimental goals.

Q3: How soluble is this compound?

A3: this compound has limited solubility in aqueous solutions. In DMSO, its solubility is approximately 0.88 mg/mL (2.49 mM)[3]. The use of co-solvents and surfactants is necessary to achieve a suitable concentration for in vivo dosing.

Q4: How does this compound work?

A4: this compound is a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I HDACs (1, 2, and 3) and class IIb HDAC6[1][4][5]. By inhibiting these enzymes, this compound increases the acetylation of histones and other proteins. This leads to a more open chromatin structure, facilitating gene transcription. This mechanism is linked to the enhancement of CREB (cAMP response element-binding protein)-mediated transcription, which is critical for neuroplasticity and memory formation[1][6].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - Inadequate dissolution- Temperature changes- Gently warm the solution and/or use sonication to aid dissolution.[4]- Prepare the formulation fresh before each use.[4]- Ensure all components are fully dissolved before adding the next.
Animal distress or adverse reactions post-injection - Vehicle toxicity (especially Cremophor)- High concentration of DMSO- Reduce the percentage of Cremophor and/or DMSO in the vehicle, if possible, without compromising this compound solubility.- Monitor animals closely after injection for any signs of distress. Consider a pilot study to assess vehicle tolerance.- Ensure the final injection volume is appropriate for the size of the animal.
Inconsistent experimental results - Incomplete drug solubilization- Degradation of this compound- Visually inspect the solution for any precipitate before each injection.- Prepare fresh dosing solutions for each experiment.[4] Do not use solutions that have been stored for an extended period, as the efficacy may be reduced[3].

Experimental Protocols

Preparation of this compound Formulation (25 mg/kg)

This protocol is adapted from published in vivo studies[1].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cremophor EL

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: For a 25 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g (250 µL total volume), you will need 0.625 mg of this compound per mouse. It is advisable to prepare a larger stock volume to account for potential losses.

  • Prepare the vehicle mixture:

    • In a sterile conical tube, combine the required volumes of DMSO and Cremophor EL. For a 1 mL final volume of the 5% DMSO, 30% Cremophor, 65% saline vehicle, you would use:

      • 50 µL DMSO

      • 300 µL Cremophor EL

    • Vortex the mixture until it is homogeneous.

  • Dissolve this compound:

    • Add the calculated amount of this compound powder to the DMSO/Cremophor mixture.

    • Vortex thoroughly to dissolve the compound. Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually confirm that no particles are present.

  • Add saline:

    • Slowly add the sterile saline to the this compound mixture while vortexing. For a 1 mL final volume, you would add 650 µL of saline.

    • Continue to vortex until the solution is clear and uniform.

  • Administration:

    • Administer the freshly prepared solution to the animals via intraperitoneal injection.

Visualizations

Crebinostat_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Neuron Signaling_Molecule Signaling Molecules (e.g., Neurotransmitters) Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade CREB CREB Signaling_Cascade->CREB Activates Gene_Expression Gene Expression (e.g., Egr1, Bdnf) CREB->Gene_Expression Promotes HDAC HDACs (1, 2, 3, 6) Histones Histones HDAC->Histones Deacetylates This compound This compound This compound->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Acetylated_Histones->Chromatin Relaxes Chromatin->Gene_Expression Facilitates Neuroplasticity Enhanced Neuroplasticity & Memory Gene_Expression->Neuroplasticity

Caption: Signaling pathway of this compound in neurons.

Vehicle_Selection_Workflow Start Start: Select Vehicle for This compound In Vivo Study Check_Solubility Is this compound soluble in a simple aqueous vehicle? Start->Check_Solubility Use_Cosolvent Use a co-solvent system Check_Solubility->Use_Cosolvent No Prepare_Vehicle Prepare vehicle: 1. DMSO (5-10%) 2. Cremophor (20-30%) Use_Cosolvent->Prepare_Vehicle Dissolve_this compound Dissolve this compound in DMSO/Cremophor mixture Prepare_Vehicle->Dissolve_this compound Add_Saline Add Saline (65-70%) to final volume Dissolve_this compound->Add_Saline Check_Precipitation Does precipitation occur? Add_Saline->Check_Precipitation Administer Administer freshly prepared solution Check_Precipitation->Administer No Troubleshoot Troubleshoot: - Gently warm - Sonicate - Adjust component ratios Check_Precipitation->Troubleshoot Yes End End Administer->End Troubleshoot->Check_Precipitation

References

Technical Support Center: Improving the Reproducibility of Crebinostat Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the reproducibility of behavioral studies involving the histone deacetylase (HDAC) inhibitor, Crebinostat. By addressing common questions and potential experimental pitfalls, this guide aims to facilitate the design and execution of robust and reliable preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs), with high affinity for class I HDACs (1, 2, and 3) and class IIb HDAC6.[1][2] Its primary mechanism involves increasing the acetylation of histones H3 and H4, which leads to a more open chromatin structure.[1][2] This epigenetic modification enhances the transcription of genes involved in synaptic plasticity and memory formation, such as the cAMP response element-binding protein (CREB) target gene Egr1.[1][2] Ultimately, these changes at the molecular level are believed to underlie the memory-enhancing effects of this compound observed in behavioral studies.[1]

Q2: What are the reported behavioral effects of this compound in preclinical models?

In mouse models, systemic administration of this compound has been shown to enhance hippocampus-dependent memory.[1][3] Specifically, in the contextual fear conditioning paradigm, mice treated with this compound exhibited a significant increase in freezing behavior, indicative of enhanced memory of the aversive context.[1] Additionally, this compound treatment in cultured neurons has been shown to increase the density of synapsin-1 punctae, suggesting a role in promoting the formation and stability of synapses.[1]

Q3: What is a typical dosage and administration route for this compound in mouse behavioral studies?

A commonly cited and effective regimen for this compound in mice is a daily intraperitoneal (IP) injection at a dosage of 25 mg/kg.[1][2] In studies demonstrating memory enhancement in contextual fear conditioning, this dosage was administered for a period of 10 consecutive days.[1] It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[2]

Q4: What is the pharmacokinetic profile of this compound in the brain?

Following a single 25 mg/kg intraperitoneal injection in mice, this compound has been shown to be brain penetrant, reaching a maximum concentration (Cmax) of 60 nM in the brain at 30 minutes post-injection, with a half-life of 0.72 hours.[1]

Troubleshooting Guide

Issue 1: High Variability in Behavioral Readouts

Question: We are observing high variability in the behavioral responses of our this compound-treated animals compared to the vehicle group. What could be the cause?

Answer: High variability in behavioral studies can stem from several factors, not all of which are directly related to the compound itself. Consider the following:

  • Animal-Related Factors: The strain, age, and sex of the mice can significantly influence their baseline performance and response to treatment. Ensure these are consistent across all experimental groups. Individual differences in stress responses and anxiety levels can also contribute to variability.

  • Environmental Factors: Subtle changes in the housing or testing environment, such as lighting, noise levels, and experimenter handling, can impact behavior. It is crucial to standardize these conditions as much as possible.

  • Drug Administration: Inconsistent injection volumes, timing of administration relative to behavioral testing, and the stability of the this compound solution can all introduce variability. Ensure precise and consistent administration techniques.

Issue 2: Lack of a Significant Behavioral Effect

Question: Our study did not replicate the previously reported memory-enhancing effects of this compound. What are the potential reasons for this?

Answer: A failure to observe a significant effect can be disheartening, but it is a valuable opportunity to critically evaluate the experimental design.

  • Dosage and Treatment Duration: The behavioral effects of HDAC inhibitors can be dose- and time-dependent. Verify that the dosage (e.g., 25 mg/kg) and duration of treatment (e.g., 10 days) are consistent with published, effective protocols.[1]

  • Behavioral Paradigm Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Ensure the protocol for the behavioral test (e.g., contextual fear conditioning) is well-established and validated in your laboratory.

  • Compound Stability and Formulation: this compound, like many small molecules, may have limited stability in certain solvents or under specific storage conditions. It is advisable to prepare solutions fresh daily and to follow recommended formulation protocols.[2] For example, a common vehicle for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

  • Off-Target Effects: While this compound is a potent HDAC inhibitor, like all drugs, it may have off-target effects that could potentially interfere with the desired behavioral outcome under certain experimental conditions.

Issue 3: Unexpected Side Effects or Altered General Health

Question: We have noticed some of our this compound-treated animals show signs of altered general health (e.g., weight loss, reduced activity). Is this expected?

Answer: While the primary literature on this compound does not highlight significant adverse effects at the behaviorally effective dose, it is important to monitor the overall health of the animals.

  • Dose-Response Relationship: The observed side effects could be dose-dependent. Consider conducting a dose-response study to identify the optimal therapeutic window that maximizes behavioral effects while minimizing adverse events.

  • Vehicle Effects: The vehicle used to dissolve this compound can sometimes have its own physiological effects. Ensure that the vehicle control group is treated identically to the experimental group.

  • Underlying Health Status: Pre-existing health issues in the animal colony could be exacerbated by the experimental procedures or the compound itself.

Data Presentation

Table 1: this compound In Vitro Potency

TargetIC50 (nM)
HDAC10.7
HDAC21.0
HDAC32.0
HDAC69.3

Data sourced from MedchemExpress and TargetMol.[2]

Table 2: In Vivo Experimental Parameters for Contextual Fear Conditioning

ParameterValue
Animal Model Male C57BL/6J mice (9-10 weeks old)
Compound This compound
Dosage 25 mg/kg
Administration Route Intraperitoneal (IP) injection
Treatment Duration 10 days, once daily
Behavioral Test Contextual Fear Conditioning
Key Finding Enhanced memory of the context

Data synthesized from Fass et al., 2013.[1]

Experimental Protocols

Contextual Fear Conditioning with this compound Administration

  • Animal Acclimation: Upon arrival, house male C57BL/6J mice (9-10 weeks old) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the start of the experiment.

  • Drug Preparation and Administration: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer this compound at a dose of 25 mg/kg or an equivalent volume of vehicle via intraperitoneal injection once daily for 10 consecutive days.

  • Training (Day 11): One hour after the final injection, place each mouse in the conditioning chamber. Allow for a 2-minute exploration period, followed by the delivery of a footshock (e.g., 2 seconds, 0.75 mA). The mouse remains in the chamber for another 30 seconds before being returned to its home cage.

  • Contextual Memory Test (Day 12): 24 hours after training, place each mouse back into the same conditioning chamber for a 5-minute test session. No footshock is delivered during this session.

  • Data Analysis: Record the amount of time each mouse spends "freezing" (i.e., complete immobility except for respiration) during the test session. An increase in freezing time in the this compound-treated group compared to the vehicle group is indicative of enhanced contextual fear memory.

Visualizations

Crebinostat_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 6) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Open_Chromatin Open Chromatin (Relaxed) Acetylated_Histones->Open_Chromatin Chromatin Chromatin Chromatin->Histones Transcription Increased Transcription Open_Chromatin->Transcription CREB CREB CREB_Target_Genes CREB Target Genes (e.g., Egr1, Bdnf) CREB->CREB_Target_Genes Activation CREB_Target_Genes->Transcription Synaptic_Plasticity Synaptic Plasticity & Memory Formation Transcription->Synaptic_Plasticity

This compound's Mechanism of Action

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_behavioral_testing Behavioral Testing cluster_post_mortem Post-Mortem Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measures Baseline Behavioral Measures (Optional) Animal_Acclimation->Baseline_Measures Daily_Injections Daily this compound/Vehicle Injections (e.g., 10 days) Animal_Acclimation->Daily_Injections Baseline_Measures->Daily_Injections Training Behavioral Training (e.g., Fear Conditioning) Daily_Injections->Training Testing Memory Testing (24h post-training) Training->Testing Tissue_Collection Brain Tissue Collection Testing->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., Western Blot for Histone Acetylation) Tissue_Collection->Biochemical_Assays

General Experimental Workflow

Troubleshooting_Guide Start Inconsistent or Unexpected Results Check_Compound Verify Compound Integrity - Fresh Preparation? - Correct Formulation? Start->Check_Compound Check_Protocol Review Experimental Protocol - Dosage & Duration? - Timing of Injection? Start->Check_Protocol Check_Animals Assess Animal Variables - Strain, Age, Sex Consistent? - Health Status? Start->Check_Animals Check_Environment Evaluate Environmental Factors - Standardized Housing? - Consistent Testing Conditions? Start->Check_Environment Refine_Protocol Refine Protocol - Conduct Dose-Response Study - Validate Behavioral Assay Check_Compound->Refine_Protocol Check_Protocol->Refine_Protocol Consult_Literature Consult Literature for Similar HDAC Inhibitors Check_Animals->Consult_Literature Check_Environment->Consult_Literature

Troubleshooting Logic Flow

References

Refining Crebinostat protocols to reduce experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crebinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to reduce experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC6), leading to an increase in the acetylation of histones and other proteins.[1][3] This modulation of chromatin structure enhances the transcription of genes involved in neuroplasticity and memory formation, such as those regulated by the transcription factor CREB (cAMP response element-binding protein).[3][4]

Q2: Which HDAC isoforms does this compound inhibit?

This compound potently inhibits HDAC1, HDAC2, HDAC3, and HDAC6. It has weaker activity against HDAC8 and does not significantly inhibit Class IIa HDACs (HDAC4, 5, 7, and 9).[1][3]

Q3: What are the expected downstream effects of this compound treatment in neuronal cells?

Treatment of primary neurons with this compound leads to several key downstream effects:

  • Increased Histone Acetylation: A robust increase in the acetylation of histone H3 (at lysine 9, H3K9) and histone H4 (at lysine 12, H4K12).

  • Gene Expression Changes: Upregulation of CREB target genes like Egr1, as well as genes implicated in synaptic function and cognitive health such as Bdnf (brain-derived neurotrophic factor) and Grn (granulin). It has also been shown to downregulate Mapt (tau) gene expression.[1][3]

  • Synaptic Plasticity: An increase in the density of synaptic markers, such as synapsin-1 puncta, along dendrites, suggesting a role in synaptogenesis.[3]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

In Vitro Experiments
Problem Possible Cause(s) Suggested Solution(s)
Low or no increase in histone acetylation (Western Blot or Immunofluorescence) 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration of this compound is too low for the cell type or density. 3. Insufficient Incubation Time: The treatment duration is too short to observe a significant change. 4. Issues with Antibody: The primary antibody for acetylated histones is not working correctly. 5. Poor Nuclear Extraction: For Western blotting, inefficient extraction of nuclear proteins.1. Use a fresh aliquot of this compound stock solution. 2. Perform a dose-response experiment to determine the optimal EC50 for your specific cell line. Effective concentrations in primary neurons are typically in the range of 0.1-1 µM. 3. Increase the incubation time. A 24-hour treatment is often effective for observing changes in histone acetylation. 4. Validate the antibody with a positive control (e.g., cells treated with a known HDAC inhibitor like Trichostatin A). 5. Ensure your lysis buffer contains HDAC inhibitors and use a protocol optimized for histone extraction.
High Cell Death or Cytotoxicity 1. High Concentration of this compound: The concentration used is toxic to the specific cell type. 2. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium is too high. 3. Prolonged Treatment: Extended exposure to this compound may be cytotoxic.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Reduce the treatment duration or use a lower, more frequent dosing schedule.
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell density, passage number, or health of the cells. 2. Inconsistent Drug Preparation: Variation in the preparation of this compound working solutions. 3. Lot-to-Lot Variability of this compound: Potential differences between batches of the compound.1. Standardize cell seeding density and use cells within a consistent passage number range. Monitor cell health before each experiment. 2. Prepare fresh working solutions from a single, validated stock for each set of experiments. 3. If possible, purchase a larger batch of this compound to use across multiple experiments. If a new lot is used, perform a validation experiment to ensure consistency with previous results.
In Vivo Experiments
Problem Possible Cause(s) Suggested Solution(s)
Lack of Behavioral or Biochemical Effect 1. Poor Bioavailability: The formulation is not optimal for absorption and brain penetration. 2. Insufficient Dosage: The administered dose is too low to achieve a therapeutic concentration in the brain. 3. Timing of Administration: The timing of the dose relative to the behavioral test or tissue collection is not optimal.1. Use a validated in vivo formulation, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] Ensure the solution is clear and free of precipitation. 2. A dose of 25 mg/kg (IP) has been shown to be effective in mice.[6] However, dose optimization may be necessary for different animal models or strains. 3. This compound has a relatively short half-life in the brain (~0.72 hours).[6] Consider the pharmacokinetic profile when designing the dosing schedule. For chronic studies, daily administration has been used.[6]
Precipitation of this compound during Formulation 1. Solubility Issues: this compound may precipitate when diluted into aqueous solutions.1. Prepare the formulation by adding each solvent sequentially and ensuring complete dissolution at each step. Gentle heating and/or sonication can aid in dissolution.[5] Prepare the final formulation fresh before each use.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay Target This compound IC50/EC50 Reference Compound (SAHA) IC50/EC50
HDAC Inhibition (Enzymatic Assay)HDAC10.7 nM~10-fold less potent
HDAC21.0 nM~10-fold less potent
HDAC32.0 nM~10-fold less potent
HDAC69.3 nM-
Histone Acetylation (Primary Neurons)AcH3K90.18 µM1.0 µM
AcH4K120.29 µM1.9 µM

Data compiled from multiple sources.[5]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (25 mg/kg, IP)

Parameter Value
Cmax (Brain) 60 nM
Tmax (Brain) 30 minutes
T1/2 (Brain) 0.72 hours

Data from Fass et al., 2013.[6]

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Neurons with this compound
  • Cell Culture: Plate primary mouse cortical or hippocampal neurons on poly-L-lysine coated plates or coverslips at a suitable density. Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for at least 7 days in vitro (DIV) to allow for maturation.

  • Preparation of this compound Working Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 µM). Ensure the final DMSO concentration is less than 0.1%.

  • Treatment: Carefully remove half of the culture medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, the cells can be processed for various downstream applications such as immunofluorescence staining, Western blotting, or RNA extraction.

Protocol 2: Western Blot for Histone Acetylation
  • Nuclear Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with a nuclear extraction buffer containing protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto a 15% polyacrylamide gel to resolve the low molecular weight histones.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and a loading control (e.g., total Histone H3 or Lamin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the acetylated histone signal to the loading control.

Protocol 3: Immunofluorescence for Synapsin-1 Puncta
  • Cell Culture and Treatment: Culture and treat primary neurons on coverslips as described in Protocol 1.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 10% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against Synapsin-1 and a dendritic marker (e.g., MAP2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI. Acquire images using a confocal or fluorescence microscope.

  • Image Analysis: Quantify the number and density of Synapsin-1 puncta along the MAP2-positive dendrites using image analysis software such as ImageJ with the Puncta Analyzer plugin.

Visualizations

crebinostat_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signaling Molecules Signaling Molecules Receptors Receptors Signaling Molecules->Receptors bind PKA PKA Receptors->PKA activate CREB CREB PKA->CREB phosphorylates HDACs HDACs Histones Histones HDACs->Histones deacetylate Crebinostat_cyto This compound Crebinostat_nuc This compound Crebinostat_cyto->Crebinostat_nuc pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (Egr1, Bdnf) pCREB->Gene_Transcription activates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Acetylated_Histones->Gene_Transcription promotes Crebinostat_nuc->HDACs inhibits

Caption: this compound signaling pathway.

experimental_workflow cluster_invitro In Vitro Workflow cluster_assays Downstream Assays cluster_invivo In Vivo Workflow Culture Neurons 1. Culture Primary Neurons Prepare this compound 2. Prepare this compound Solution Culture Neurons->Prepare this compound Treat Cells 3. Treat Neurons Prepare this compound->Treat Cells Assay 4. Perform Assay Treat Cells->Assay Western Blot Western Blot (Histone Acetylation) Assay->Western Blot Immunofluorescence Immunofluorescence (Synapsin-1 Puncta) Assay->Immunofluorescence qPCR RT-qPCR (Gene Expression) Assay->qPCR Animal Model 1. Select Animal Model Formulate this compound 2. Formulate this compound Animal Model->Formulate this compound Administer Dose 3. Administer this compound (e.g., IP) Formulate this compound->Administer Dose Behavioral Testing 4. Behavioral Testing Administer Dose->Behavioral Testing Tissue Collection 5. Tissue Collection & Analysis Behavioral Testing->Tissue Collection

Caption: Experimental workflow for this compound studies.

troubleshooting_tree Start Inconsistent or Unexpected Results Check_Reagent Check this compound (storage, preparation) Start->Check_Reagent Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Check_Cells Check Cell Culture (density, health, passage) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes New_Reagent Use Fresh Reagent Reagent_OK->New_Reagent No Cells_OK->Check_Protocol Yes Standardize_Cells Standardize Cell Culture Cells_OK->Standardize_Cells No Optimize_Protocol Optimize Protocol (dose, time) Protocol_OK->Optimize_Protocol No Consult_Literature Consult Literature/ Technical Support Protocol_OK->Consult_Literature Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Crebinostat vs. SAHA: A Comparative Analysis for Cognitive Enhancement in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutic agents to combat cognitive decline has led to significant interest in histone deacetylase (HDAC) inhibitors. These molecules, by modulating gene expression through epigenetic mechanisms, hold the potential to enhance synaptic plasticity and memory. This guide provides a detailed, data-driven comparison of two prominent HDAC inhibitors, Crebinostat and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, focusing on their efficacy for cognitive enhancement in mouse models.

At a Glance: Key Performance Indicators

MetricThis compoundSAHA (Vorinostat)Reference
HDAC Inhibition (IC50, nM) [1]
HDAC10.7 ± 0.047.0 ± 1.1[1]
HDAC21.0 ± 0.0810.2 ± 1.1[1]
HDAC32.0 ± 0.321 ± 2[1]
HDAC69.3 ± 0.615.3 ± 1.3[1]
HDAC8> 20001155 ± 290[1]
Class IIa (HDACs 4, 5, 7, 9)No significant inhibition>2000[1]
Neuronal Histone Acetylation (EC50, µM) [1]
Acetyl-Histone H4 Lysine 12 (AcH4K12)0.291.9[1]
Acetyl-Histone H3 Lysine 9 (AcH3K9)0.181.0[1]
Cognitive Enhancement in Mice Enhanced memory in contextual fear conditioning[1]Ameliorated cognitive deficits in an ASD/ID mouse model[2][3]; however, some studies report limited brain availability and lack of behavioral impact in other models[4].[1][2][3][4]

In-Depth Analysis

This compound emerges as a more potent inhibitor of Class I and IIb HDACs compared to SAHA, demonstrating approximately 10-fold greater potency for HDACs 1, 2, and 3 in in vitro enzymatic assays.[1] This heightened potency translates to the cellular level, where this compound is about 6-fold more effective than SAHA at inducing the acetylation of histones H3 and H4 in primary mouse neurons.[1] Histone acetylation is a key epigenetic mark associated with transcriptional activation, which is crucial for long-term memory formation.[5]

In behavioral studies, chronic administration of this compound has been shown to robustly enhance memory in a hippocampus-dependent contextual fear conditioning paradigm in mice.[1] The cognitive benefits of SAHA have also been documented, with studies showing its ability to ameliorate sociability and cognitive memory deficits in a mouse model of Autism Spectrum Disorder/Intellectual Disability (ASD/ID).[2][3] However, the in vivo efficacy of SAHA for cognitive enhancement is a subject of debate, with some research indicating poor brain penetration and a lack of significant behavioral effects in other mouse models, such as a model for Alzheimer's disease.[4]

Signaling Pathways and Mechanisms of Action

Both this compound and SAHA exert their effects by inhibiting HDACs, leading to an increase in histone acetylation. This relaxes the chromatin structure, making it more accessible for transcription factors like CREB (cAMP response element-binding protein). The activation of CREB-mediated transcription is a critical step in the formation of long-term memory, leading to the expression of genes involved in synaptic plasticity and structure.[1][6]

HDAC_Inhibitor_Cognitive_Enhancement_Pathway cluster_0 HDAC Inhibition cluster_1 Epigenetic Modification cluster_2 Transcriptional Regulation cluster_3 Neuronal Function This compound This compound HDACs HDACs This compound->HDACs Inhibits SAHA SAHA SAHA->HDACs Inhibits Histone_Acetylation Histone_Acetylation HDACs->Histone_Acetylation Decreases CREB_Activation CREB_Activation Histone_Acetylation->CREB_Activation Gene_Expression Gene_Expression CREB_Activation->Gene_Expression Promotes Synaptic_Plasticity Synaptic_Plasticity Gene_Expression->Synaptic_Plasticity Cognitive_Enhancement Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Figure 1. Mechanism of cognitive enhancement by HDAC inhibitors.

Experimental Methodologies

In Vitro HDAC Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and SAHA against recombinant human HDAC isoforms.

  • Procedure: The enzymatic activity of purified recombinant HDACs 1, 2, 3, 4, 5, 6, 7, 8, and 9 was assayed using a fluorogenic substrate. The compounds were serially diluted and incubated with the enzyme and substrate. The fluorescence, indicative of deacetylase activity, was measured over time. IC50 values were calculated from the dose-response curves.[1]

Neuronal Histone Acetylation Assay
  • Objective: To measure the half-maximal effective concentration (EC50) of this compound and SAHA for inducing histone acetylation in primary neurons.

  • Procedure: Primary mouse forebrain neurons were cultured in 96-well plates. The neurons were treated with varying concentrations of this compound or SAHA for 24 hours. Following treatment, cells were fixed and stained with antibodies specific for acetylated histone H3 at lysine 9 (AcH3K9) and acetylated histone H4 at lysine 12 (AcH4K12). The intensity of the fluorescent signal was quantified using a laser-scanning cytometer. EC50 values were determined from the resulting dose-response curves.[1]

Contextual Fear Conditioning in Mice
  • Objective: To assess the effect of this compound on hippocampus-dependent learning and memory.

  • Procedure:

    • Habituation and Treatment: Mice received daily intraperitoneal (IP) injections of either vehicle or this compound (25 mg/kg) for 10 consecutive days.

    • Training: On day 11, mice were placed in a conditioning chamber and, after a brief exploration period, received a mild footshock. One hour after training, they received an additional injection of their assigned treatment.

    • Testing: On day 12, mice were returned to the same chamber (the context) without any footshock. The amount of time they spent "freezing" (a natural fear response) was recorded and used as a measure of their memory of the association between the context and the footshock.[1]

Contextual_Fear_Conditioning_Workflow Start Start Daily_IP_Injections Days 1-10: Daily IP Injections (Vehicle or this compound 25 mg/kg) Start->Daily_IP_Injections Training Day 11: Training in Conditioning Chamber (Context + Footshock) Daily_IP_Injections->Training Post_Training_Injection Day 11: 1 hr Post-Training Injection Training->Post_Training_Injection Testing Day 12: Testing in Conditioning Chamber (Context only, measure freezing) Post_Training_Injection->Testing End End Testing->End

Figure 2. Experimental workflow for contextual fear conditioning.

Conclusion

Based on the available preclinical data, this compound demonstrates superior potency over SAHA in both in vitro and cellular assays relevant to the mechanism of cognitive enhancement. Furthermore, this compound has shown robust efficacy in a mouse model of learning and memory. While SAHA has also been reported to have cognitive benefits in specific contexts, concerns regarding its brain availability and inconsistent behavioral outcomes in some studies warrant further investigation. For research and development focused on potent, brain-penetrant HDAC inhibitors for cognitive enhancement, this compound represents a highly promising candidate.

References

Validating Crebinostat's On-Target Effects: A Comparative Guide Using HDAC Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crebinostat, a potent histone deacetylase (HDAC) inhibitor, has shown promise in modulating chromatin-mediated neuroplasticity and enhancing memory. Its mechanism of action involves the inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC6).[1][2][3][4] Validating that the observed cellular and physiological effects of this compound are indeed due to its interaction with these specific targets is crucial for its development as a therapeutic agent. This guide outlines a comparative framework for validating this compound's on-target effects, with a primary focus on the use of HDAC knockout (KO) mouse models.

Comparison of this compound with Other HDAC Inhibitors

This compound exhibits a distinct inhibitory profile compared to other well-known HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA). Notably, this compound is approximately 10-fold more potent than SAHA for the inhibition of Class I HDACs 1, 2, and 3.[1] This enhanced potency translates to a more robust induction of histone acetylation in cellular assays.

InhibitorTarget HDACsIC50 ValuesCellular Potency (Histone Acetylation)Reference
This compound HDAC1, HDAC2, HDAC3, HDAC6HDAC1: 0.7 nM, HDAC2: 1.0 nM, HDAC3: 2.0 nM, HDAC6: 9.3 nMEC50 (AcH3K9): 0.18 µM, EC50 (AcH4K12): 0.29 µM[1][3]
SAHA (Vorinostat) Pan-HDAC inhibitor (Class I, II, IV)HDAC1: ~10 nM, HDAC2: ~20 nM, HDAC3: ~15 nMEC50 (AcH3K9): 1.0 µM, EC50 (AcH4K12): 1.9 µM[1]

Validating On-Target Effects with HDAC Knockout Models

The definitive method to confirm that this compound's effects are mediated through its intended targets is to utilize genetic models where these targets are absent. HDAC knockout mice provide an invaluable tool for this purpose. The logic is straightforward: if this compound's effect is on-target, its impact should be diminished or absent in cells or tissues lacking the specific HDAC it inhibits.

Below is a proposed experimental workflow for validating this compound's on-target effects using HDAC KO models.

G cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Outcome Measures Wild-Type (WT) Wild-Type (WT) Vehicle Vehicle Wild-Type (WT)->Vehicle Control This compound This compound Wild-Type (WT)->this compound Treatment HDAC1 KO HDAC1 KO HDAC1 KO->this compound HDAC2 KO HDAC2 KO HDAC2 KO->this compound HDAC3 KO HDAC3 KO HDAC3 KO->this compound HDAC6 KO HDAC6 KO HDAC6 KO->this compound Histone Acetylation Histone Acetylation Vehicle->Histone Acetylation Gene Expression Gene Expression Vehicle->Gene Expression Cellular Phenotype Cellular Phenotype Vehicle->Cellular Phenotype This compound->Histone Acetylation Measure This compound->Gene Expression Measure This compound->Cellular Phenotype Measure G cluster_0 This compound Action cluster_1 Molecular Effects cluster_2 Cellular & Physiological Outcomes This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibits HDAC2 HDAC2 This compound->HDAC2 inhibits HDAC3 HDAC3 This compound->HDAC3 inhibits HDAC6 HDAC6 This compound->HDAC6 inhibits Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation deacetylates HDAC2->Histone_Acetylation deacetylates HDAC3->Histone_Acetylation deacetylates Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., Egr1, Bdnf) Chromatin_Remodeling->Gene_Expression Neuroplasticity Enhanced Neuroplasticity Gene_Expression->Neuroplasticity Memory Improved Memory Neuroplasticity->Memory

References

A Researcher's Guide to Cellular Target Engagement Assays for Crebinostat

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies for Quantifying Intracellular HDAC Inhibition

Crebinostat is a potent, brain-penetrant histone deacetylase (HDAC) inhibitor with demonstrated effects on neuroplasticity and memory enhancement in preclinical models.[1][2] It primarily targets class I HDACs (HDAC1, 2, 3) and class IIb HDAC6 at low nanomolar concentrations.[1][3][4] For researchers investigating this compound's therapeutic potential, accurately measuring its engagement with these HDAC targets within living cells is a critical step in understanding its mechanism of action and optimizing its clinical application.

This guide provides a comparative overview of modern cellular target engagement assays applicable to this compound. We will delve into the principles, protocols, and performance of leading methods, supported by experimental data to help you select the most appropriate technique for your research needs.

This compound's Mechanism of Action: A Signaling Pathway Overview

This compound exerts its effects by entering the cell and binding to the active site of specific HDAC enzymes. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails and other proteins. The resulting histone hyperacetylation leads to a more open chromatin structure, facilitating the transcription of genes, such as the cAMP response element-binding protein (CREB) target gene Egr1, which are crucial for synaptic plasticity and memory formation.[1][3][5]

Crebinostat_Pathway cluster_cell Living Cell This compound This compound HDAC HDAC1, 2, 3, 6 This compound->HDAC Binds & Inhibits Histone Acetylated Histones HDAC->Histone Deacetylates Gene Gene Expression (e.g., Egr1, Bdnf) Histone->Gene Promotes Plasticity Synaptic Plasticity & Memory Enhancement Gene->Plasticity

Caption: this compound inhibits HDACs, increasing histone acetylation and promoting gene expression related to neuroplasticity.

Comparison of Key Cellular Target Engagement Assays

Choosing the right target engagement assay depends on factors like the required throughput, sensitivity, and the specific question being addressed (e.g., affinity, residence time). Below is a comparison of three prominent methods suitable for this compound.

Assay TypePrincipleThroughputKey AdvantagesKey Disadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heat shock is quantified.[6][7]Low to HighLabel-free; works with endogenous proteins; confirms direct physical binding.[7][8]Can be low-throughput (Western blot); requires specific antibodies or tagged proteins for high-throughput versions.[9][10]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged HDAC and a fluorescent tracer. A competing compound (this compound) displaces the tracer, reducing the BRET signal.[11][12]HighReal-time measurement in live cells; can determine affinity and residence time; highly sensitive.[13][14]Requires genetic modification (NanoLuc fusion); dependent on a suitable fluorescent tracer.[6][15]
In-Cell Western / Immunofluorescence Measures the downstream consequence of HDAC inhibition—histone acetylation—using specific antibodies.[5]Medium to HighDirectly measures a pharmacodynamic biomarker; can be adapted for high-throughput screening.[5]Indirect measure of target engagement; signal depends on downstream biology, not just binding.

Quantitative Data Comparison

The following table summarizes publicly available data for this compound and a common comparator, Vorinostat (SAHA), across different assay formats. This data highlights the potency of this compound in both biochemical and cellular contexts.

CompoundAssay TypeTarget/EndpointPotency (IC50/EC50)Reference
This compound BiochemicalHDAC10.7 nM[3][4]
BiochemicalHDAC21.0 nM[3][4]
BiochemicalHDAC32.0 nM[3][4]
BiochemicalHDAC69.3 nM[3][4]
Cellular (Immunofluorescence)Acetyl-Histone H3K90.18 µM[3][5]
Cellular (Immunofluorescence)Acetyl-Histone H4K120.29 µM[3][5]
Vorinostat (SAHA) BiochemicalHDAC1-3~10-fold less potent than this compound[5][16]
Cellular (Immunofluorescence)Acetyl-Histone H3K91.0 µM[5]
Cellular (Immunofluorescence)Acetyl-Histone H4K121.9 µM[5]

Note: IC50 refers to the half-maximal inhibitory concentration in biochemical assays, while EC50 is the half-maximal effective concentration in cellular assays.[17] The difference in values between biochemical and cellular assays reflects factors like cell permeability and engagement with HDACs within native protein complexes.[4][18]

Experimental Protocols

High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

This protocol outlines a high-throughput approach using a luciferase reporter system to quantify protein stabilization.

CETSA_Workflow cluster_steps HT-CETSA Experimental Workflow A 1. Cell Culture Plate cells expressing HDAC-NanoLuc fusion B 2. Compound Treatment Incubate cells with varying concentrations of this compound A->B C 3. Thermal Challenge Heat plate to a specific melting temperature (e.g., 49-55°C) B->C D 4. Lysis Add lysis buffer containing luciferase substrate C->D E 5. Signal Detection Measure luminescence. Higher signal = more stable protein D->E F 6. Data Analysis Plot dose-response curve to determine EC50 E->F

Caption: Workflow for a high-throughput Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Plating: Seed 96- or 384-well plates with cells engineered to express the HDAC isozyme of interest fused to a thermally stable luciferase (e.g., NanoLuc).[7][8]

  • Compound Incubation: Treat cells with a dose range of this compound or vehicle control for 1 hour at 37°C.

  • Heating Step: Place the plates in a PCR cycler or specialized instrument and heat to the predetermined melting temperature of the target protein for 3-5 minutes. This step causes unbound, unstable proteins to denature and aggregate.[7][8]

  • Lysis and Detection: Lyse the cells and add the luciferase substrate. The amount of soluble, non-denatured fusion protein is directly proportional to the luminescence signal.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the data against the compound concentration to generate a dose-response curve and calculate the EC50, representing the concentration at which this compound provides 50% stabilization.

NanoBRET™ Target Engagement Assay

This protocol describes a competition-based assay to measure compound binding in real-time.

Methodology:

  • Cell Preparation: Transfect cells with a vector expressing an HDAC-NanoLuc fusion protein. Plate the transfected cells in 96- or 384-well white assay plates.[11][19]

  • Reagent Preparation: Prepare assay solutions containing the NanoBRET fluorescent tracer and the Nano-Glo® Luciferase substrate.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Tracer Addition: Add the HDAC tracer/substrate mix to all wells. The tracer will compete with this compound for binding to the HDAC-NanoLuc protein.

  • Signal Measurement: Incubate for 2 hours at 37°C. Measure the donor (460nm) and acceptor (610nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). As this compound engages the target, it displaces the tracer, leading to a decrease in the BRET ratio.[13] Plot the corrected ratio against the log of the inhibitor concentration to determine the IC50 of engagement.

Decision Guide: Selecting the Right Assay

The choice of assay is often guided by the stage of research and available resources. This decision tree can help navigate the selection process.

Decision_Tree A Primary Goal? B NanoBRET™ Assay A->B  Measure Affinity or  Residence Time   C Label-free method required? A->C  Confirm Direct Binding or  Measure Pharmacodynamics   D In-Cell Western / Immunofluorescence C->D No (Pharmacodynamics) E CETSA® C->E Yes (Direct Binding)

Caption: A decision-making framework for selecting a suitable target engagement assay.

References

Crebinostat vs. Other Class I HDAC Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Crebinostat, a potent histone deacetylase (HDAC) inhibitor, against other prominent class I HDAC inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate chemical probes and potential therapeutic candidates.

Comparative Efficacy: In Vitro Inhibition

This compound demonstrates potent inhibitory activity against class I HDACs (HDAC1, HDAC2, HDAC3) with IC50 values in the low nanomolar range. It is notably more potent than the well-known pan-HDAC inhibitor SAHA (Vorinostat) against these isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected class I HDAC inhibitors.

InhibitorHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)Primary Class Selectivity
This compound 0.7 nM [1]1.0 nM [1]2.0 nM [1]Class I / IIb
SAHA (Vorinostat) ~10 nM--Pan-HDAC (I, II, IV)
Entinostat (MS-275) 0.51 µM-1.7 µMClass I (HDAC1/3)
Romidepsin (FK228) 36 nM47 nM-Class I
Mocetinostat (MGCD0103) 0.15 µM2-10 fold less potent than HDAC12-10 fold less potent than HDAC1Class I / IV

Note: IC50 values can vary between different assay conditions and sources. The data presented are representative values from published studies.

Cellular and In Vivo Efficacy

Beyond enzymatic inhibition, this compound has shown superior potency in cellular models. In cultured mouse primary neurons, this compound was approximately 6-fold more potent than SAHA at inducing the acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9), key markers of HDAC inhibition.[2]

EC50 Values for Histone Acetylation in Primary Mouse Neurons: [2]

CompoundAcH4K12 (EC50)AcH3K9 (EC50)
This compound 0.29 µM 0.18 µM
SAHA 1.9 µM1.0 µM

In preclinical animal models, systemic administration of this compound has demonstrated brain penetrance and engagement with its targets. In mice, a 25 mg/kg intraperitoneal (IP) dose resulted in a maximum brain concentration (Cmax) of 60 nM within 30 minutes.[2] This level of exposure is sufficient for target engagement, leading to enhanced memory in hippocampus-dependent contextual fear conditioning tasks and a corresponding increase in hippocampal histone acetylation.[1][3]

Signaling Pathway: CREB-Mediated Transcription

This compound's mechanism of action, particularly in the context of cognitive enhancement, is linked to the cAMP response element-binding protein (CREB) signaling pathway. This pathway is crucial for synaptic plasticity and long-term memory formation. Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, act as repressors of CREB-dependent transcription. By inhibiting these HDACs, this compound promotes histone acetylation at the promoters of CREB target genes, leading to their expression. This enhances neuroplasticity and memory formation.[3][4][5]

CREB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB CBP CBP (HAT) pCREB->CBP Recruits Histones Histones CBP->Histones Acetylates HDACs Class I HDACs (HDAC1, 2, 3) AcHistones Acetylated Histones HDACs->AcHistones Deacetylates Histones->AcHistones GeneExpr Gene Expression (Egr1, Bdnf) AcHistones->GeneExpr Promotes Synaptic_Plasticity Synaptic Plasticity & Memory Enhancement GeneExpr->Synaptic_Plasticity Leads to This compound This compound This compound->HDACs Inhibits HDAC_Assay_Workflow cluster_plate 384-Well Plate A 1. Add HDAC Enzyme (42.5 µL) B 2. Add Inhibitor or DMSO (2.5 µL) A->B C 3. Add Fluorogenic Substrate (5 µL) B->C D 4. Incubate at 37°C C->D E 5. Add Developer (Stop Solution + Trypsin) D->E F 6. Incubate at 37°C E->F G 7. Read Fluorescence (Ex: 355nm, Em: 460nm) F->G H 8. Calculate IC50 G->H

References

Reproducing and Validating the Memory-Enhancing Effects of Crebinostat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published memory-enhancing effects of Crebinostat, a potent histone deacetylase (HDAC) inhibitor. It is designed to assist researchers in reproducing and validating these findings by offering a detailed comparison with other HDAC inhibitors, complete with experimental protocols and quantitative data from key studies.

Mechanism of Action: A Dual Pathway to Memory Enhancement

This compound's pro-cognitive effects are primarily attributed to its inhibition of histone deacetylases, enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, this compound promotes the acetylation of histones and other proteins, leading to a more open chromatin structure that facilitates the transcription of genes essential for memory formation and synaptic plasticity.[1][2][3][4]

Two key pathways have been identified:

  • CREB-Mediated Transcription: this compound enhances the expression of genes regulated by the cAMP response element-binding protein (CREB), a transcription factor critical for long-term memory consolidation.[2][3] This includes the upregulation of genes like Egr1, which is involved in neuronal plasticity.[2]

  • α-Tubulin Acetylation: this compound also increases the acetylation of α-tubulin, a component of microtubules.[1][5] This is thought to enhance microtubule stability and dynamics, processes vital for neuronal structure and function, thereby contributing to memory formation.[1][5]

The following diagram illustrates the proposed signaling pathway of this compound:

Crebinostat_Pathway This compound This compound HDACs HDACs (e.g., HDAC1, 2, 3, 6) This compound->HDACs Inhibition Acetylated_Histones Acetylated Histones Acetylated_alpha_Tubulin Acetylated α-Tubulin Histones Histones HDACs->Histones Deacetylation alpha_Tubulin α-Tubulin HDACs->alpha_Tubulin Deacetylation Histones->Acetylated_Histones Acetylation↑ alpha_Tubulin->Acetylated_alpha_Tubulin Acetylation↑ Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Microtubule_Stability Enhanced Microtubule Stability & Dynamics Acetylated_alpha_Tubulin->Microtubule_Stability CREB_Pathway CREB Pathway Activation Chromatin_Remodeling->CREB_Pathway Gene_Expression Memory-Related Gene Expression (e.g., Egr1) CREB_Pathway->Gene_Expression Synaptic_Plasticity Synaptic Plasticity & Memory Formation Gene_Expression->Synaptic_Plasticity Microtubule_Stability->Synaptic_Plasticity

Caption: this compound's mechanism of action.

Comparative Efficacy of HDAC Inhibitors

This compound has been shown to be a more potent HDAC inhibitor than other commonly studied compounds, such as Suberoylanilide Hydroxamic Acid (SAHA). The following table summarizes the in vitro potency of this compound and SAHA against various HDAC isoforms.

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
This compound 0.71.02.09.3
SAHA 10203030

Data from Fass et al., 2013.

In cellular assays, this compound also demonstrates greater potency in inducing histone acetylation compared to SAHA.

CompoundHistone H3K9 Acetylation EC₅₀ (µM)Histone H4K12 Acetylation EC₅₀ (µM)
This compound 0.180.29
SAHA 1.01.9

Data from Fass et al., 2013.

Experimental Protocols and Supporting Data

This section details the methodologies for two key behavioral paradigms used to assess the memory-enhancing effects of this compound: the Novel Object Recognition (NOR) task and Contextual Fear Conditioning (CFC).

Novel Object Recognition (NOR) Task

The NOR task assesses recognition memory in rodents. The protocol described by Dama and Sharma (2024) can be summarized as follows:

NOR_Workflow Habituation Habituation (Day 1) 10 min in empty arena Training Training (Day 2) 5 min with two identical objects Habituation->Training Test Test (Day 3) 5 min with one familiar and one novel object Training->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis Drug_Admin This compound (1 mg/kg, i.p.) or Vehicle Drug_Admin->Training 30 min prior

Caption: Novel Object Recognition workflow.

Quantitative Data:

While the specific discrimination index values from the Dama and Sharma (2024) study are not publicly available in the abstract, the study reports that this compound treatment significantly enhanced long-term memory in this task.[1][5] The discrimination index is calculated as:

(Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A higher discrimination index indicates better recognition memory.

Contextual Fear Conditioning (CFC)

CFC is a widely used paradigm to assess hippocampus-dependent associative memory. The protocol from Fass et al. (2013) is outlined below:

CFC_Workflow Habituation Habituation to chamber (Day 1, 10 min) Training Training (Day 2) 2 min exploration, then 2 sec, 0.75 mA footshock Habituation->Training Test Context Test (Day 3) 5 min in the same context, measure freezing Training->Test Data_Analysis Data Analysis (% Freezing Time) Test->Data_Analysis Drug_Admin This compound (25 mg/kg, i.p.) or Vehicle Drug_Admin->Training Daily for 10 days prior to training & 1h post-training

Caption: Contextual Fear Conditioning workflow.

Quantitative Data:

The Fass et al. (2013) study demonstrated that mice treated with this compound exhibited significantly enhanced memory in the CFC task.[2] Although the exact freezing percentages were not provided in the publicly accessible text, "enhanced memory" in this context translates to a statistically significant increase in the percentage of time spent freezing in the this compound-treated group compared to the vehicle-treated control group.

Comparison with Other Memory-Enhancing HDAC Inhibitors

While direct comparative studies are limited, the broader literature on HDAC inhibitors provides a basis for comparison.

CompoundClassEffective Dose Range (Animal Models)Key Memory-Related Findings
This compound Hydroxamic Acid1-25 mg/kg (i.p.)Enhances object recognition and contextual fear memory.[1][2][5]
SAHA (Vorinostat) Hydroxamic Acid25-50 mg/kg (i.p.)Can rescue memory deficits in models of neurodegenerative disease.[6]
Sodium Butyrate Short-chain fatty acid1.2 g/kg (i.p.)Enhances contextual fear memory and can restore impaired memory.
Valproic Acid (VPA) Short-chain fatty acid100-300 mg/kg (i.p.)Enhances acquisition and extinction of conditioned fear.[7][8]
Trichostatin A (TSA) Hydroxamic Acid~0.5 mg/kg (i.c.v.)Enhances memory consolidation in contextual fear conditioning.[9][10]

Conclusion

The available evidence strongly suggests that this compound is a potent memory-enhancing agent, acting through the inhibition of HDACs and the subsequent modulation of gene expression and neuronal function. Its superior potency compared to other HDAC inhibitors like SAHA makes it a valuable tool for neuroepigenetic research. To rigorously validate and build upon these findings, researchers should adhere to the detailed experimental protocols outlined in the primary literature. Further head-to-head comparative studies with other HDAC inhibitors using standardized behavioral paradigms are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound for cognitive disorders.

References

Profiling the Off-Target Effects of Crebinostat Against Other HDACis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutics for a range of diseases, including cancers and neurological disorders. While their on-target efficacy is well-documented, understanding their off-target effects is crucial for predicting potential side effects and developing more selective drugs. This guide provides a comparative analysis of the off-target profiles of Crebinostat, a potent HDAC inhibitor known for its cognitive-enhancing properties, against other well-characterized HDAC inhibitors: the pan-inhibitors Vorinostat and Panobinostat, and the class I-selective inhibitor RGFP966.

On-Target and Off-Target Activity Comparison

The following tables summarize the known on-target and potential off-target activities of this compound compared to Vorinostat, Panobinostat, and RGFP966. It is important to note that direct comparative studies profiling these inhibitors against a comprehensive panel of off-targets under identical experimental conditions are limited. The data presented here is a synthesis of findings from various studies.

Table 1: On-Target HDAC Inhibition Profile

CompoundClass I (HDAC1, 2, 3)Class IIa (HDAC4, 5, 7, 9)Class IIb (HDAC6, 10)Class IV (HDAC11)Key Selectivity Notes
This compound Potent inhibitor (IC50s: HDAC1: 0.7 nM, HDAC2: 1.0 nM, HDAC3: 2.0 nM)[1]No significant inhibitionPotent inhibitor of HDAC6 (IC50: 9.3 nM)[1][2]Not reportedPotent against Class I and HDAC6.
Vorinostat (SAHA) Pan-inhibitorPan-inhibitorPan-inhibitorPan-inhibitorPan-HDAC inhibitor with activity against all 11 zinc-dependent HDACs.[3]
Panobinostat Pan-inhibitorPan-inhibitorPan-inhibitorPan-inhibitorA potent pan-HDAC inhibitor.[3][4]
RGFP966 Selective for HDAC3 (IC50: 80 nM)No significant inhibitionNo significant inhibitionNo significant inhibitionInitially reported as highly selective for HDAC3, though some studies suggest inhibition of HDAC1 and HDAC2 at higher concentrations.[5][6][7][8]

Table 2: Known and Potential Off-Target Activities

CompoundPotential Off-TargetsExperimental Evidence
This compound Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), Carbonic AnhydrasesAs a hydroxamate-based inhibitor, it is predicted to have off-target activity against other zinc-dependent enzymes, similar to other compounds in its class.[3] However, specific studies on this compound's activity against these targets are limited.
Vorinostat (SAHA) Carbonic Anhydrases, Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)Crystal structures confirm binding to carbonic anhydrase II and IX.[3] Chemical proteomics have identified MBLAC2 as a frequent off-target of hydroxamate-based HDACis.[3]
Panobinostat Phenylalanine hydroxylase, Metallo-beta-lactamase domain-containing protein 2 (MBLAC2)Thermal proteome profiling identified phenylalanine hydroxylase as a direct off-target.[9][10] As a hydroxamate, it is also expected to inhibit MBLAC2.[3]
RGFP966 Fewer off-targets reportedDue to its non-hydroxamate structure, it is expected to have a more selective profile with fewer off-target interactions with other zinc-dependent enzymes. Studies have reported no significant adverse effects in animal models.[5][7]

Experimental Protocols for Off-Target Profiling

Accurate profiling of off-target effects is essential for drug development. The following are detailed methodologies for key experiments used to identify and characterize the off-target interactions of HDAC inhibitors.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses the direct binding of a drug to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after heat treatment.[11][12][13]

Protocol:

  • Cell Culture and Treatment: Culture cells to near confluence. Treat cells with the HDAC inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C).

  • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Solubilization: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the drug indicates target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify drug-target engagement. It measures the proximity of a fluorescently labeled tracer compound to a target protein fused with NanoLuc® luciferase. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[14][15][16][17][18]

Protocol:

  • Cell Preparation: Genetically engineer cells to express the target protein fused to NanoLuc® luciferase.

  • Assay Plating: Seed the engineered cells into an appropriate assay plate.

  • Compound and Tracer Addition: Add the test HDAC inhibitor at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that is known to bind the target protein.

  • Equilibration: Incubate the plate to allow the compounds and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the Nano-Glo® substrate to measure both the donor (NanoLuc®) and acceptor (tracer) emissions. The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio with increasing concentrations of the test compound indicates target engagement.

Quantitative Proteomics for Off-Target Identification

Principle: This approach uses mass spectrometry to identify and quantify changes in the cellular proteome upon treatment with a drug. Affinity-based methods can identify proteins that directly bind to the inhibitor, while expression-based proteomics can reveal downstream effects of both on- and off-target activities.[19][20][21]

Protocol (Affinity-Based):

  • Probe Synthesis: Synthesize a chemical probe by attaching a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin) to the HDAC inhibitor.

  • Cell Treatment and Crosslinking: Treat cells with the probe. For photo-reactive probes, expose the cells to UV light to covalently link the probe to its binding partners.

  • Protein Extraction and Enrichment: Lyse the cells and enrich the probe-bound proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Protein Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to controls. These are potential direct targets of the inhibitor.

Visualization of Key Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., this compound) HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription CellularEffects Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) Transcription->CellularEffects

Figure 1. General signaling pathway of HDAC inhibition.

Off_Target_Pathway PanHDACi Pan-HDAC Inhibitor (e.g., Vorinostat, Panobinostat) HDACs HDACs PanHDACi->HDACs Inhibition OffTargetEnzymes Off-Target Zinc Enzymes (e.g., Carbonic Anhydrases, MBLAC2) PanHDACi->OffTargetEnzymes Inhibition OnTarget On-Target Effects (Histone Hyperacetylation) HDACs->OnTarget OffTargetEffects Potential Off-Target Effects OffTargetEnzymes->OffTargetEffects

Figure 2. On-target vs. potential off-target pathways of pan-HDACis.

CETSA_Workflow Start Cells + Drug Heat Heat Shock Start->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Separate Separate Soluble & Aggregated Proteins Centrifuge->Separate Quantify Quantify Soluble Target Protein Separate->Quantify

Figure 3. Experimental workflow for Cellular Thermal Shift Assay (CETSA).

References

Specificity Profiling of Crebinostat Against Histone Deacetylase (HDAC) Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity profile of Crebinostat, a potent histone deacetylase (HDAC) inhibitor, against all HDAC isoforms. By presenting key experimental data, detailed methodologies, and objective comparisons with other HDAC inhibitors, this document serves as a valuable resource for researchers investigating epigenetic modulation and developing novel therapeutics.

This compound: An Overview

This compound is a hydroxamic acid-based HDAC inhibitor that has demonstrated potential as a cognitive enhancer.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in histone acetylation and the modulation of gene expression related to neuroplasticity.[1] Understanding the isoform-specific inhibitory profile of this compound is crucial for elucidating its biological functions and predicting its therapeutic applications and potential off-target effects.

Comparative Analysis of HDAC Inhibition

The inhibitory activity of this compound and other representative HDAC inhibitors against the eleven zinc-dependent HDAC isoforms is summarized in the tables below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various biochemical assays.

Table 1: Inhibitory Activity (IC50, nM) of this compound Against HDAC Isoforms

HDAC IsoformClassThis compound IC50 (nM)
HDAC1I0.7[1]
HDAC2I1.0[1]
HDAC3I2.0[1]
HDAC8IWeaker Inhibition
HDAC4IIaNo Significant Inhibition
HDAC5IIaNo Significant Inhibition
HDAC7IIaNo Significant Inhibition
HDAC9IIaNo Significant Inhibition
HDAC6IIb9.3[1]
HDAC10IIbData Not Available
HDAC11IVData Not Available

Table 2: Comparative Inhibitory Activity (IC50, nM) of Selected HDAC Inhibitors

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
This compound 0.7 [1]1.0 [1]2.0 [1]9.3 [1]Weaker Inhibition N/A
Pracinostat (SB939) 40-14040-14040-140No Activity40-14040-140
Tucidinostat (Chidamide) 9516067N/AN/A78
UF010 0.50.10.069.11.515.3
SAHA (Vorinostat) ~10~10~20~10N/AN/A

Experimental Protocols

The determination of HDAC inhibitory activity is critical for specificity profiling. A common method employed is a fluorometric assay using recombinant human HDAC enzymes.

Fluorometric HDAC Activity Assay Protocol

This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors in a biochemical assay format.

1. Reagents and Materials:

  • Recombinant human HDAC enzymes (HDAC1-11)
  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
  • HDAC inhibitor (e.g., this compound) dissolved in DMSO
  • Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)
  • 96-well black microplates
  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in HDAC Assay Buffer. Also, prepare a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control.
  • Add a defined amount of recombinant HDAC enzyme to each well of the 96-well plate, except for the no-enzyme control wells.
  • Add the serially diluted inhibitor or vehicle to the respective wells.
  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.
  • Measure the fluorescence intensity using a microplate reader.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from all other readings.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Concepts

To better illustrate the context of this compound's activity, the following diagrams are provided.

HDAC_Classification cluster_ClassI Class I cluster_ClassIIa Class IIa cluster_ClassIIb Class IIb cluster_ClassIV Class IV HDAC1 HDAC1 HDAC2 HDAC2 HDAC3 HDAC3 HDAC8 HDAC8 HDAC4 HDAC4 HDAC5 HDAC5 HDAC7 HDAC7 HDAC9 HDAC9 HDAC6 HDAC6 HDAC10 HDAC10 HDAC11 HDAC11 HDACs HDACs HDACs->HDAC1 HDACs->HDAC4 HDACs->HDAC6 HDACs->HDAC11

Caption: Classification of Zinc-Dependent Histone Deacetylases.

Experimental_Workflow Reagents Reagent Preparation (Enzyme, Inhibitor, Substrate) Incubation Enzyme-Inhibitor Pre-incubation Reagents->Incubation Reaction Substrate Addition & Reaction Incubation Incubation->Reaction Development Reaction Stoppage & Signal Development Reaction->Development Measurement Fluorescence Measurement Development->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: General workflow for a fluorometric HDAC activity assay.

Conclusion

This compound demonstrates potent inhibitory activity against Class I HDACs (HDAC1, 2, and 3) and the Class IIb isoform HDAC6, with weaker or no significant activity against other HDAC isoforms. This selective profile distinguishes it from pan-HDAC inhibitors and provides a valuable tool for studying the specific roles of these HDACs in cellular processes, particularly in the context of neurobiology and cognitive function. The provided experimental framework offers a basis for the consistent and reliable profiling of this compound and other novel HDAC inhibitors.

References

Safety Operating Guide

Prudent Disposal of Crebinostat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Crebinostat is critical for ensuring a safe laboratory environment and regulatory compliance. This document outlines the recommended procedures for researchers, scientists, and drug development professionals.

This compound is a potent histone deacetylase (HDAC) inhibitor. As with many research chemicals, specific protocols for its chemical neutralization for disposal are not extensively published. Therefore, the primary approach to its disposal is to follow established guidelines for hazardous waste management, in accordance with local, state, and federal regulations.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Containment: Prevent the spill from spreading. For liquid spills, use an absorbent material like vermiculite or sand. For solid spills, carefully scoop the material, avoiding the creation of dust.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be collected in a sealed, properly labeled container for hazardous waste disposal.

III. Disposal Procedures

The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.

    • The container must be chemically compatible with the waste, in good condition, and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration is a common and effective method for the final disposal of pharmaceutical waste.

Note: Never dispose of this compound down the drain or in the regular trash.

IV. Quantitative Data

While specific quantitative data for disposal procedures is not available, the following table provides the half-maximal inhibitory concentrations (IC50) for this compound against various HDAC enzymes. This data is critical for understanding its high potency, which underscores the need for careful handling and disposal.

HDAC EnzymeIC50 (nM)
HDAC10.7
HDAC21.0
HDAC32.0
HDAC69.3

V. Experimental Protocols

Currently, there are no published, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. Researchers should consult their institution's EHS office for guidance on any potential in-lab treatment procedures before disposal, though this is not standard practice. The recommended and most prudent course of action is to dispose of it as hazardous chemical waste without attempting chemical alteration.

VI. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated ppe Is appropriate PPE being worn? start->ppe collect_waste Collect waste in a designated, labeled hazardous waste container. ppe->collect_waste No spill Is there a spill? ppe->spill Yes store_waste Store sealed container in a secure hazardous waste accumulation area. collect_waste->store_waste spill->collect_waste No spill_procedure Follow Spill Management Protocol: 1. Evacuate and Secure 2. Contain 3. Clean 4. Dispose of cleanup materials as hazardous waste spill->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs disposal Arrange for pickup and final disposal (e.g., incineration). contact_ehs->disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

Essential Safety and Operational Guide for Handling Crebinostat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Crebinostat. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a potent histone deacetylase (HDAC) inhibitor, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE. Although one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it with the care afforded to all active pharmaceutical ingredients, particularly those in a research phase where all potential hazards may not be fully characterized.[1]

PPE ComponentSpecificationRationale
Hand Protection Protective gloves. For handling hazardous drugs, chemotherapy gloves tested to ASTM D6978 standards are recommended.[2]To prevent skin contact and absorption.
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.
Body Protection Impervious clothing, such as a lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form where dust or aerosols may be generated.To prevent inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an accessible safety shower and eye wash station are in close proximity before beginning work.[1]

2. Handling the Compound:

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Wear all recommended PPE as detailed in the table above.

  • When preparing solutions, it is recommended to do so on the day of use for in vivo experiments.[3]

3. Storage:

  • Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3]

4. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Contain the spill and clean up using appropriate methods to avoid dust generation.

5. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. This includes empty containers, unused material, and contaminated PPE.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify accessible safety shower and eye wash station B Don Personal Protective Equipment (PPE) A->B C Prepare designated handling area (e.g., fume hood) B->C D Weigh this compound powder C->D Begin experiment E Prepare stock and working solutions D->E F Store stock solutions at -20°C or -80°C E->F For future use G Segregate and label all waste E->G After experiment F->E Retrieve for experiment H Dispose of waste according to institutional and regulatory guidelines G->H I Doff and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.